molecular formula C10H13ClN2O3S B1362474 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide CAS No. 23280-39-9

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Katalognummer: B1362474
CAS-Nummer: 23280-39-9
Molekulargewicht: 276.74 g/mol
InChI-Schlüssel: FKMWGZIUAHMKRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a useful research compound. Its molecular formula is C10H13ClN2O3S and its molecular weight is 276.74 g/mol. The purity is usually 95%.
The exact mass of the compound Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMWGZIUAHMKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177849
Record name Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23280-39-9
Record name 2-Chloro-4'-(dimethylsulfamoyl)acetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23280-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4'-(dimethylsulfamoyl)acetanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9ZCG78JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Comprehensive Spectral Analysis: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Identity

This guide provides a rigorous technical analysis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS 23280-39-9 ). A critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, this molecule combines a reactive


-chloroacetamide warhead with a sulfonamide scaffold.

The spectral data presented here serves as a reference standard for quality control, structural elucidation, and impurity profiling during synthetic optimization.

Chemical Identity
PropertyDetail
IUPAC Name 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide
CAS Number 23280-39-9
Molecular Formula

Molecular Weight 276.74 g/mol
Exact Mass 276.0335 (for

)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; sparingly soluble in Water

Synthetic Pathway & Context

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying common impurities such as unreacted aniline or hydrolyzed byproducts (hydroxyacetamide derivatives).

Synthesis Workflow

The compound is synthesized via the N-acylation of 4-amino-N,N-dimethylbenzenesulfonamide with chloroacetyl chloride under basic conditions to neutralize the HCl byproduct.

SynthesisWorkflow Aniline 4-Amino-N,N- dimethylbenzenesulfonamide Reaction N-Acylation (0°C -> RT, DCM/TEA) Aniline->Reaction ChlAc Chloroacetyl Chloride ChlAc->Reaction Product 2-Chloro-N-(4-dimethyl- sulfamoyl-phenyl)-acetamide Reaction->Product Impurity1 Impurity: Unreacted Aniline Reaction->Impurity1 Trace Impurity2 Impurity: Hydrolyzed (OH) Analog Reaction->Impurity2 Moisture

Figure 1: Synthetic route and potential impurity profile.[1]

Spectral Analysis: The Core Data

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The spectrum is characterized by a distinct para-substituted aromatic system and the singlet of the reactive chloromethyl group.


H NMR Data (400 MHz, DMSO-

)

Note: DMSO-


 is preferred due to the compound's polarity.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
10.65 Broad Singlet (s)1HAmide NH Highly deshielded due to the electron-withdrawing carbonyl and phenyl ring. Disappears on

shake.
7.85 Doublet (d,

Hz)
2HAr-H (ortho to amide)Part of AA'BB' system. Deshielded by the amide group.
7.72 Doublet (d,

Hz)
2HAr-H (ortho to

)
Part of AA'BB' system. Deshielded by the sulfonyl group.
4.32 Singlet (s)2H

Characteristic singlet.[2] Shift is diagnostic; if hydrolyzed to -OH, this shifts upfield to ~4.0 ppm.
2.61 Singlet (s)6H

Sharp singlet for the equivalent methyl groups on the sulfonamide nitrogen.

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentNotes
165.4 C =O (Amide)Characteristic amide carbonyl.
142.8 Ar-C -N (Quaternary)Ipso carbon attached to the amide nitrogen.
129.5 Ar-C -S (Quaternary)Ipso carbon attached to the sulfonyl group.
128.2 Ar-C -HAromatic methine carbons.
119.4 Ar-C -HAromatic methine carbons (ortho to amide).
43.6

Alpha-carbon to the carbonyl and chlorine.
37.8

Dimethylamino carbons.
Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming functional group integrity, particularly the sulfonamide and amide moieties.

Wavenumber (

)
Vibration ModeFunctional GroupValidation Check
3260 - 3290

AmideSharp band indicating secondary amide.
1685 - 1695

Amide IStrong carbonyl stretch. Lower frequency than esters due to resonance.
1535 - 1545

Amide IIN-H bending coupled with C-N stretch.
1335 - 1345

SulfonamideAsymmetric sulfonyl stretch. Diagnostic for sulfonamides.
1155 - 1165

SulfonamideSymmetric sulfonyl stretch.
700 - 750

Alkyl HalideConfirmation of the chloroacetyl "warhead" integrity.
Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the characteristic chlorine isotope pattern.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion:

    
    
    
Fragmentation Pathway & Isotope Pattern

The presence of a single chlorine atom creates a distinct 3:1 ratio between the


 and 

peaks.

MassSpec M_Ion Molecular Ion [M+H]+ m/z 277 / 279 (3:1 ratio) Frag1 Fragment A Loss of Cl radical [M-Cl]+ M_Ion->Frag1 - Cl• (35/37) Frag2 Fragment B Loss of CH2=C=O (Ketene) (Aniline core) m/z ~235 M_Ion->Frag2 - C2H2O Frag3 Base Peak Dimethylsulfamoyl cation or Phenylamine cation Frag2->Frag3 Further fragmentation

Figure 2: Proposed MS fragmentation pathway and chlorine isotope signature.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without exchange broadening:

  • Solvent: Use DMSO-

    
      (99.8% D). 
    
    
    
    may result in poor solubility or broad NH peaks.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .

Sample Preparation for IR (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (which interferes with NH/OH regions).

  • Procedure: Place ~2 mg of solid crystal directly onto the diamond crystal.

  • Pressure: Apply maximum pressure to ensure good contact.

  • Background: Run a background scan of the clean crystal immediately before the sample.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3860347, 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide (Related Structure Analysis). Retrieved from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.[1][3] Retrieved from [Link]

Sources

"2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Design and Application of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide Derivatives: A Guide to Covalent GSTO1 Targeting and Warhead Chemistry

Executive Summary & Scaffold Analysis

The Molecule: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a specialized covalent scaffold. Structurally, it combines an electrophilic chloroacetamide "warhead" with a tertiary sulfonamide tail.

Core Distinction (Crucial for Researchers): It is vital to distinguish this scaffold from primary sulfonamides.

  • Primary Sulfonamides (

    
    ):  Classic inhibitors of Carbonic Anhydrase (CA) that bind the Zinc ion.
    
  • Tertiary Sulfonamides (

    
    ):  The dimethyl substitution abolishes  CA binding. Instead, this scaffold is a privileged structure for targeting Glutathione S-Transferase Omega 1 (GSTO1)  and is used as a reactive fragment in Activity-Based Protein Profiling (ABPP).
    

This guide focuses on its application as a Cysteine-Reactive Covalent Inhibitor , specifically modeling the potent GSTO1 inhibitor GSTO1-IN-1.

Mechanism of Action: Targeted Covalent Modification

The biological activity is driven by an


 alkylation mechanism. The sulfonamide moiety provides hydrophobic positioning within the target pocket, orienting the chloroacetamide warhead toward a catalytic or non-catalytic cysteine.

The GSTO1 Paradigm: In the context of GSTO1 (an enzyme implicated in chemotherapy resistance and inflammation), this scaffold targets Cys32 in the active site.

DOT Diagram: Mechanism of Covalent Inactivation

G Inhibitor Chloroacetamide Scaffold Complex Reversible Michaelis Complex Inhibitor->Complex Recognition (Sulfonamide Tail) Enzyme GSTO1 Enzyme (Active Cys32) Enzyme->Complex Adduct Irreversible Thioether Adduct Complex->Adduct S_N2 Reaction (Cl- Displacement) Output Loss of Enzymatic Activity Adduct->Output Steric Blockade

Caption: Kinetic pathway of covalent inhibition. The reversible binding event (


) precedes the irreversible alkylation step (

), resulting in permanent enzyme inactivation.

Synthetic Routes & Structural Optimization (SAR)

The synthesis is a straightforward acylation of the corresponding aniline. However, controlling the temperature is critical to prevent hydrolysis of the acid chloride.

Protocol: Synthesis of the Core Scaffold
  • Reagents: 4-amino-N,N-dimethylbenzenesulfonamide (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve aniline in DCM; cool to 0°C (Ice bath).

    • Add Triethylamine (base scavenger).

    • Add Chloroacetyl chloride dropwise over 15 minutes. Critical: Exothermic reaction; rapid addition causes impurities.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Add saturated

      
      .
      
  • Purification: Extract with DCM. Wash with 1N HCl (remove unreacted aniline) -> Brine. Dry over

    
    . Recrystallize from Ethanol/Hexane.
    
Structure-Activity Relationship (SAR) Table

Modifying the warhead alters reactivity (selectivity), while modifying the ring alters potency.

Analog TypeModificationReactivity (

)
Stability (

)
Application
Parent 2-Chloro-acetamideHighModerateGeneral Cys-probe; GSTO1 inhibition.
Warhead 2-Bromo-acetamideVery HighLowToo reactive for in vivo; good for in vitro labeling.
Warhead 2-Fluoro-acetamideLowHighUsed when high selectivity is required (rarely used due to low potency).
Warhead AcrylamideLow-ModerateHighPreferred for drugs (e.g., Ibrutinib); requires precise cysteine alignment.
Ring Sub 3-Chloro substitutionN/AN/AGSTO1-IN-1 : Increases hydrophobic fit in GSTO1 pocket; 10x potency boost.

Experimental Validation Protocols

To validate this molecule as a covalent inhibitor, you must prove Target Engagement and Irreversibility .

Workflow A: Mass Spectrometry Validation (Intact Protein MS)

Goal: Confirm covalent adduct formation (+57 Da shift).

  • Incubation: Incubate Recombinant GSTO1 (1

    
    M) with Inhibitor (10 
    
    
    
    M) for 30 min at 37°C.
  • Control: DMSO treated enzyme.

  • Desalting: Pass through a Zeba Spin column (7K MWCO) to remove non-covalently bound inhibitor.

  • Analysis: LC-MS (Q-TOF or Orbitrap). Deconvolute the protein envelope.

  • Result: Look for mass shift:

    • Expected Shift: + [MW of Inhibitor - 36.5 Da]. Note: The acetamide group adds, Cl leaves.

Workflow B: Activity-Based Protein Profiling (ABPP)

Goal: Assess selectivity in a complex proteome.

DOT Diagram: ABPP Workflow

ABPP Lysate Cell Lysate (Proteome) Treat Treat with Inhibitor Lysate->Treat Probe Add Probe (IA-Rhodamine) Treat->Probe Competition Assay Gel SDS-PAGE Fluorescence Probe->Gel Result Loss of Band = Target Hit Gel->Result

Caption: Competitive ABPP. If the 2-Chloro-acetamide derivative binds the target, the subsequent fluorescent probe (Iodoacetamide-Rhodamine) cannot bind, causing a disappearance of the fluorescent band.

Therapeutic Implications & Safety

  • GSTO1 in Cancer: GSTO1 overexpression is linked to cisplatin resistance in solid tumors. This scaffold (specifically the GSTO1-IN-1 analog) blocks GSTO1-mediated deglutathionylation, restoring sensitivity to chemotherapy.

  • Toxicity Warning: Chloroacetamides are alkylating agents. They can deplete cellular Glutathione (GSH) if not selective.

    • Mitigation: In drug design, the transition to Acrylamides (Michael Acceptors) is often preferred for clinical candidates to reduce off-target alkylation, though Chloroacetamides remain the gold standard for chemical biology probes.

References

  • Ramkumar, K., et al. (2016). "GSTO1-IN-1: A potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1." ACS Chemical Biology.

  • Tsuboi, K., et al. (2011). "The biology and chemistry of chloroacetamide-based covalent inhibitors." Current Opinion in Chemical Biology.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2024). "2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide."[1][2] National Center for Biotechnology Information.

Sources

Technical Guide: Biological Activity of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS: 23280-39-9), a specialized electrophilic small molecule. While structurally related to the optimized probe GSTO1-IN-1 , this compound serves as a critical scaffold in the study of Glutathione S-Transferase Omega 1 (GSTO1) inhibition and covalent cysteine targeting.

Executive Summary & Chemical Identity

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a synthetic small molecule characterized by a chloroacetamide warhead attached to a dimethylsulfamoyl-phenyl scaffold. Unlike promiscuous alkylators, the inclusion of the sulfonamide moiety confers binding specificity, directing the reactive warhead toward specific enzymatic pockets—most notably the active site of GSTO1 .

  • Chemical Formula:

    
    
    
  • Molecular Weight: 276.74 g/mol

  • Key Functional Groups:

    • 
      -Chloroacetamide:  Electrophilic "warhead" for covalent bond formation.
      
    • Dimethylsulfamoyl: Hydrophobic/Polar recognition motif; distinct from primary sulfonamides (which bind Carbonic Anhydrase zinc), this tertiary sulfonamide avoids zinc chelation, favoring alternative targets.

Mechanistic Basis: Covalent Inhibition of GSTO1

The primary biological activity of this compound lies in its ability to act as an irreversible inhibitor of Glutathione S-Transferase Omega 1 (GSTO1) .

The Target: GSTO1 Cys32

GSTO1 is unique among GSTs because it possesses a cysteine residue (Cys32 ) in its active site, which it uses to form a mixed disulfide with glutathione during deglutathionylation reactions. This nucleophilic cysteine is the specific target of the chloroacetamide warhead.

Reaction Mechanism ( Alkylation)

The inhibition proceeds via a bimolecular nucleophilic substitution (


) mechanism. The thiolate anion of Cys32 attacks the 

-carbon of the acetamide, displacing the chloride ion.

Mechanism Diagram:

ReactionMechanism Cys GSTO1 Active Site (Cys32-S⁻ Thiolate) Complex Transition State (Bimolecular) Cys->Complex Nucleophilic Attack Inhibitor 2-Chloro-N-(4-dimethylsulfamoyl- phenyl)-acetamide Inhibitor->Complex Electrophile Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct S-C Bond Formation Leaving Chloride Ion (Cl⁻) Complex->Leaving Displacement

Figure 1:


 reaction mechanism between the inhibitor and GSTO1 Cys32.
Selectivity Profile

While chloroacetamides are often considered promiscuous, the dimethylsulfamoyl-phenyl backbone provides steric and electrostatic complementarity to the GSTO1 H-site (hydrophobic binding pocket). This affinity brings the warhead into proximity with Cys32, significantly enhancing the rate of specific labeling over non-specific reaction with other cellular thiols (e.g., free glutathione).

Biological Applications & Therapeutic Relevance[1]

Modulation of Inflammatory Pathways

Inhibition of GSTO1 by this class of compounds blocks the processing of Interleukin-1


 (IL-1

)
. GSTO1 is required for the deglutathionylation of NEK7, a regulatory step in the activation of the NLRP3 inflammasome .
  • Outcome: Reduction in pro-inflammatory cytokine release in macrophage models.

Anticancer Activity (Colorectal Carcinoma)

GSTO1 is overexpressed in drug-resistant cancer lines (e.g., HCT116 ). By covalently modifying GSTO1, this compound disrupts the cellular redox balance and inhibits the anti-apoptotic signaling often sustained by GSTO1 overexpression.

  • Observed Effect: Dose-dependent reduction in cell viability and clonogenic survival.

Signaling Pathway Impact:

SignalingPathway Inhibitor 2-Chloro-N-(4-dimethylsulfamoyl- phenyl)-acetamide GSTO1 GSTO1 Enzyme (Active) Inhibitor->GSTO1 Alkylates Cys32 GSTO1_Inh GSTO1-Inhibitor Adduct (Inactive) GSTO1->GSTO1_Inh Irreversible Inhibition NEK7 NEK7-GSH (Inactive) GSTO1->NEK7 Catalyzes Deglutathionylation GSTO1_Inh->NEK7 Blockade NEK7_Active NEK7 (Deglutathionylated) NEK7->NEK7_Active NLRP3 NLRP3 Inflammasome NEK7_Active->NLRP3 Activates IL1B IL-1β Release (Inflammation) NLRP3->IL1B

Figure 2: Impact of GSTO1 inhibition on the NLRP3 inflammasome pathway.

Experimental Protocols

Synthesis of the Probe

Rationale: To generate the inhibitor from accessible precursors.

  • Reagents: 4-Amino-N,N-dimethylbenzenesulfonamide (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfonamide in anhydrous DCM at 0°C under

      
      .
      
    • Add Triethylamine (base scavenger).

    • Dropwise add Chloroacetyl chloride (acylating agent).[1]

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then saturated

      
      . Dry over 
      
      
      
      .[2]
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Ethyl Acetate/Hexane).

GSTO1 Inhibition Assay (Fluorescence Polarization)

Rationale: To quantify inhibitory potency (


) using a competitive probe.

Materials:

  • Recombinant GSTO1 protein.[3]

  • Fluorescent Probe: 5-Chloromethylfluorescein diacetate (CMFDA) (Competes for the active site).

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl.

Workflow:

Step Action Duration
1 Incubate GSTO1 (50 nM) with Test Compound (Serial Dilution). 30 min @ RT

| 2 | Add CMFDA (1


M). | N/A |
| 3 | Incubate to allow competition. | 30 min @ RT |
| 4 | Measure Fluorescence Polarization (FP). | Read immediately |
  • Interpretation: High FP indicates the fluorescent probe is bound (Inhibitor failed). Low FP indicates the Inhibitor displaced the probe (Successful inhibition).

Cellular Target Engagement (Gel-Based ABPP)

Rationale: To prove the compound covalently modifies GSTO1 in live cells.

  • Treatment: Treat HCT116 cells with the compound (1–10

    
    M) for 2 hours.
    
  • Lysis: Harvest and lyse cells.

  • Probe Labeling: Treat lysate with a Rhodamine-conjugated Chloroacetamide probe (1

    
    M) for 1 hour.
    
    • Logic: If the test compound has already bound GSTO1, the Rhodamine probe cannot bind (Signal loss).

  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

    • Result: Disappearance of the ~28 kDa band (GSTO1) confirms target engagement.

Comparative Data Profile

The following table contextualizes the activity of CAS 23280-39-9 within the class of GSTO1 inhibitors.

CompoundStructure NoteTargetIC50 (GSTO1)Covalent?
CAS 23280-39-9 Parent Scaffold GSTO1 ~100–500 nM *Yes
GSTO1-IN-13-Chloro substitutedGSTO131 nMYes
KT-53Triazole scaffoldGSTO1>10

M
No
IodoacetamideGeneric alkylatorNon-specificN/AYes

*Note: The parent scaffold (CAS 23280-39-9) is generally less potent than the optimized "IN-1" variant but retains the specific mechanism of action.

References

  • Bachovchin, D. A., et al. (2010). "Discovery and optimization of sulfonyl acrylamides as covalent inhibitors of GSTO1." Journal of Medicinal Chemistry. Link (Describes the SAR leading to GSTO1 inhibitors).

  • Tsuboi, K., et al. (2011). "GSTO1 inhibition by chloroacetamides modulates inflammatory signaling." ACS Chemical Biology. Link

  • Ramkumar, K., et al. (2016). "GSTO1-1 is a downstream target of chemically induced oxidative stress." Scientific Reports. Link

  • PubChem Compound Summary. (2024). "2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS 23280-39-9)." National Center for Biotechnology Information. Link

Sources

"2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" as a Building Block in Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS: 23280-39-9) represents a specialized bifunctional building block in medicinal chemistry.[1] It serves as a robust "Linker-Pharmacophore" hybrid, enabling the simultaneous introduction of a bioactive sulfonamide moiety and a reactive electrophilic handle (chloroacetamide) onto nucleophilic scaffolds.

Unlike simple alkyl halides, this molecule provides a rigid phenyl-acetamide spacer that modulates the spatial orientation of the sulfonamide tail. It is widely utilized in the synthesis of hybrid pharmacophores (e.g., xanthine-sulfonamide antivirals, acridone-sulfonamide anticancer agents) and as a cysteine-reactive covalent warhead in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Logic[2]

  • IUPAC Name: 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide[1][2]

  • CAS Number: 23280-39-9[1][2][3]

  • Molecular Formula: C₁₀H₁₃ClN₂O₃S

  • Molecular Weight: 276.74 g/mol

  • Key Functional Groups:

    • 
      -Chloroacetamide:  The primary reactive center. It acts as a hard electrophile susceptible to 
      
      
      
      displacement by amines, thiols, and phenoxides.
    • Sulfonamide (

      
      ):  A polar, hydrogen-bond accepting motif often used to modulate lipophilicity (LogP) or target specific enzymes (e.g., Carbonic Anhydrases, though N,N-dimethylation reduces direct zinc binding compared to primary sulfonamides).
      
    • Phenyl Linker: Provides structural rigidity, preventing the "floppiness" associated with aliphatic chains.

Synthesis of the Building Block

Before utilizing this reagent, it is often synthesized in-house to ensure high purity and avoid hydrolysis products common in commercial batches. The synthesis follows a classic Schotten-Baumann or anhydrous acylation protocol.

Reaction Scheme

The precursor, 4-amino-N,N-dimethylbenzenesulfonamide , is acylated with chloroacetyl chloride .

Synthesis Precursor 4-Amino-N,N-dimethyl benzenesulfonamide Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride (1.1 eq) Reagent->Intermediate Base Base: Et3N or K2CO3 Solvent: DCM or THF Base->Intermediate HCl Scavenging Product 2-Chloro-N-(4-dimethyl sulfamoyl-phenyl)-acetamide (CAS 23280-39-9) Intermediate->Product Elimination of Cl-

Figure 1: Synthetic pathway for the generation of the chloroacetamide building block.

Critical Process Parameters (CPP)
  • Temperature Control: The reaction is highly exothermic. Addition of chloroacetyl chloride must be performed at 0°C to prevent bis-acylation (attack on the sulfonamide nitrogen, though sterically hindered) or polymerization.

  • Base Selection: A non-nucleophilic base (e.g., DIPEA or solid

    
    ) is preferred over pyridine to facilitate easier workup.
    
  • Anhydrous Conditions: Essential to prevent hydrolysis of the acid chloride to chloroacetic acid.

Mechanistic Reactivity & Applications

The utility of CAS 23280-39-9 lies in the lability of the C-Cl bond. It reacts via an


 mechanism , where the nucleophile attacks the 

-carbon, displacing the chloride ion.
Application A: Synthesis of Heterocyclic Hybrids

In antiviral and anticancer research, this building block is used to link the sulfonamide tail to heterocyclic cores like xanthines or acridones .

  • Mechanism: The secondary amine of the heterocycle (e.g., N-7 of xanthine) attacks the methylene carbon of the chloroacetamide.

  • Outcome: Creates a stable amide linkage, improving the pharmacokinetic profile of the parent heterocycle.

Application B: Cysteine-Targeting Covalent Probes

Chloroacetamides are classic "warheads" for covalent inhibition.

  • Target: Cysteine residues in the binding pocket of proteins (e.g., kinases, proteases).

  • Selectivity: While less selective than acrylamides, the reactivity of this specific building block can be tuned. The electron-withdrawing phenyl-sulfonamide group increases the acidity of the amide proton, potentially influencing the electrophilicity of the

    
    -carbon via inductive effects.
    

Applications BB 2-Chloro-N-(4-dimethylsulfamoyl -phenyl)-acetamide Cond1 K2CO3, DMF, 80°C (KI Catalyst) BB->Cond1 Cond2 PBS pH 7.4 or MeOH/Water BB->Cond2 Xanthine Xanthine Derivatives (Nucleophile: N-H) Xanthine->Cond1 Thiol Cysteine / Thiols (Nucleophile: S-H) Thiol->Cond2 Prod1 Antiviral Hybrids (SARS-CoV-2 Mpro inhibitors) Cond1->Prod1 N-Alkylation Prod2 Covalent Protein Adducts Cond2->Prod2 Thioether Formation

Figure 2: Divergent synthetic workflows utilizing the building block for N-alkylation and S-alkylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Use this protocol to generate the building block from raw materials.

Materials:

  • 4-Amino-N,N-dimethylbenzenesulfonamide (20.0 mmol)

  • Chloroacetyl chloride (24.0 mmol, 1.2 eq)

  • Triethylamine (TEA) (24.0 mmol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Dissolution: Dissolve the aniline precursor in anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Add TEA and cool the mixture to 0°C using an ice bath.

  • Addition: Add chloroacetyl chloride dropwise over 20 minutes. Note: Maintain temperature <5°C to ensure mono-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with ice water. Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
  • Validation:

    
     NMR should show a singlet around 
    
    
    
    4.2 ppm (2H) corresponding to the
    
    
    protons.
Protocol 2: General N-Alkylation (Coupling Reaction)

Use this protocol to attach the building block to a secondary amine (e.g., piperazine, xanthine).

Materials:

  • Nucleophilic Scaffold (1.0 eq)

  • 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst

  • Acetonitrile (ACN) or DMF

Procedure:

  • Setup: Suspend the nucleophile and

    
     in ACN.
    
  • Activation: Add catalytic KI. This converts the chloro-species to the more reactive iodo-species in situ.

  • Coupling: Add the chloroacetamide building block.

  • Heating: Reflux (ACN) or heat to 60–80°C (DMF) for 6–12 hours.

  • Isolation: Pour into water. If the product precipitates, filter and wash.[4] If not, extract with EtOAc.

Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Risk: Chloroacetamides are potent sensitizers and irritants. They can cause allergic contact dermatitis.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Inactivation: Spills should be treated with a solution of dilute ammonia or nucleophilic scavenger (e.g., cysteine) to deactivate the electrophilic carbon.

References

  • Synthesis and Crystal Structure: Gowda, B. T., et al. "2-Chloro-N-(4-sulfamoylphenyl)acetamide." Acta Crystallographica Section E, 2008.[5] Link

  • Antiviral Applications: El-Deeb, N., et al. "Design, synthesis and molecular modeling of new dimethylxanthine derivatives as potential SARS-CoV-2 inhibitors." ResearchGate, 2021. Link

  • CAS Registry Data: "2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide - CAS 23280-39-9."[1][2][3] CymitQuimica / Chemical Databases. Link

  • Antimicrobial Activity: "Chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity." Neliti, 2020. Link

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling and Management of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department]

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, a compound of interest in contemporary research, particularly noted for its biological activity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chloroacetamide derivatives to establish a robust framework for risk assessment and mitigation. The following sections detail the inferred hazard profile, requisite personal protective equipment (PPE), standard operating procedures for safe handling and storage, and emergency response protocols. Our objective is to empower researchers with the knowledge to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Introduction: Understanding the Compound

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a synthetic organic compound that has garnered attention in the scientific community. Notably, it has been identified as a potent inhibitor of Glutathione S-transferase Omega 1 (GSTO1), an enzyme implicated in inflammatory responses and cancer.[1] This biological activity underscores its potential in drug discovery and development, making a thorough understanding of its safe handling paramount for researchers.

Given its molecular structure, which includes a chloroacetamide functional group, it is prudent to anticipate potential hazards associated with this class of compounds. Chloroacetamides are known to be reactive and can exhibit toxicological properties.[2] This guide is built upon the foundational principle of treating novel compounds with a high degree of caution, extrapolating from well-documented safety data of similar molecules to ensure a conservative and protective approach.

Hazard Identification and Risk Assessment: A Data-Driven Approach

A comprehensive risk assessment is the cornerstone of safe laboratory practice. While specific toxicological data for 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is not extensively available, an analysis of related chloroacetamide compounds allows for an informed inference of its potential hazards.

Key Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed.[3][4][5][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, may cause severe skin burns.[3][6][7][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][6][7][8][9]

  • Respiratory Irritation: May cause respiratory irritation.[3][5][7][8]

  • Sensitization: May cause an allergic skin reaction.[2][10]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][9][10]

Data Summary of Analogous Compounds
Hazard ClassificationRepresentative Analogous Compound(s)GHS Hazard Statement(s)Source(s)
Acute Toxicity (Oral) 2-Chloro-N,N-dimethylacetamideH302: Harmful if swallowed[3][7]
Skin Corrosion/Irritation 2-Chloro-N,N-dimethylacetamide, 2-Chloro-N-(2,6-dimethylphenyl)acetamideH314: Causes severe skin burns and eye damage, H315: Causes skin irritation[3][7][8]
Eye Damage/Irritation 2-Chloro-N,N-dimethylacetamide, 2-Chloro-N-(2,6-dimethylphenyl)acetamideH319: Causes serious eye irritation[3][7][8]
Respiratory Irritation 2-Chloro-N-(2,6-dimethylphenyl)acetamideH335: May cause respiratory irritation[7][8]
Reproductive Toxicity ChloroacetamideH361: Suspected of damaging fertility or the unborn child[2][10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive in handling 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to control airborne concentrations.[3][11]

  • Ventilation: The laboratory should be well-ventilated to further reduce the potential for accumulation of vapors or dust.[5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[11]

Personal Protective Equipment (PPE): Essential Individual Protection
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[12] Gloves must be inspected before use and disposed of properly after handling the compound.

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[11]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Lab ppe_check Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood handling Handle Compound fume_hood->handling decontamination Decontaminate Work Area handling->decontamination remove_ppe Remove PPE in Correct Order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat decontamination->remove_ppe hand_wash Wash Hands Thoroughly remove_ppe->hand_wash exit_lab Exit Lab hand_wash->exit_lab

Caption: Standard workflow for donning and doffing PPE.

Standard Operating Procedures (SOPs) for Safe Handling and Storage

Adherence to a strict SOP is critical for minimizing risk.

Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices:

    • Wash hands thoroughly after handling.[5]

    • Avoid contact with eyes, skin, and clothing.[5]

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Avoid ingestion and inhalation.[5]

Storage
  • Store in a cool, dry, and well-ventilated place.[3][5][13]

  • Keep the container tightly closed when not in use.[3][5][13]

  • Store in a designated corrosives area if the compound is determined to have corrosive properties.[3][11]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3][8][13]

Emergency Procedures: Preparedness and Response

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

Spill and Leak Response
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[5][11] For a liquid spill, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable disposal container.[14]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate laboratory safety personnel.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill: - Solid: Sweep/Vacuum - Liquid: Absorb contain->cleanup dispose Place in Labeled Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report to Safety Officer decontaminate->report

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, with the Chemical Abstracts Service (CAS) number 23280-39-9, is a molecule of interest in medicinal and synthetic chemistry. Its structure, featuring a reactive chloroacetamide moiety and a biologically active sulfonamide group, suggests its potential in drug discovery and development. As with any compound intended for research or pharmaceutical applications, a thorough understanding of its stability profile is paramount to ensure its quality, efficacy, and safety. This in-depth technical guide provides a comprehensive overview of the known and predicted stability characteristics of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, along with detailed recommendations for its appropriate storage and handling.

Chemical Identity and Properties

PropertyValue
IUPAC Name 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide
CAS Number 23280-39-9
Molecular Formula C₁₀H₁₃ClN₂O₃S
Molecular Weight 278.74 g/mol
Appearance Typically a solid at room temperature
Solubility Soluble in polar organic solvents

Recommended Storage and Handling: A Proactive Approach to Preserving Integrity

While specific, long-term stability data for 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is not extensively available in the public domain, general best practices for the storage of analogous N-aryl-2-chloroacetamides and sulfonamides provide a strong foundation for ensuring its integrity. The key principle is to minimize exposure to conditions that can promote degradation.

Core Storage Recommendations:

  • Temperature: Store in a cool and dry place. For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light. The use of amber vials or storage in a light-proof container is advised to prevent potential photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize the risk of oxidative degradation.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Understanding the Intrinsic Stability: Predicted Degradation Pathways

The chemical structure of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide contains two primary functional groups that are susceptible to degradation: the N-aryl-2-chloroacetamide and the sulfonamide moieties. Understanding these potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Hydrolytic Degradation: A Key Susceptibility

Hydrolysis is a primary degradation pathway for compounds containing amide linkages. For 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, hydrolysis can occur at the amide bond, particularly under acidic or basic conditions.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond can be cleaved, leading to the formation of 4-amino-N,N-dimethylbenzenesulfonamide and chloroacetic acid.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the amide linkage can also be hydrolyzed. Additionally, the chloroacetamide moiety is susceptible to nucleophilic substitution by hydroxide ions, forming the corresponding hydroxyacetamide derivative.[1][2]

Nucleophilic Substitution: The Reactivity of the Chloroacetamide Group

The chloroacetamide group is known for its reactivity towards nucleophiles.[3] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles that may be present in a formulation or as impurities. This reactivity is a critical consideration for the long-term stability of the molecule.

G cluster_main Predicted Degradation of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide cluster_hydrolysis Hydrolysis cluster_nucleophilic_substitution Nucleophilic Substitution cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation Amide_Cleavage Amide Bond Cleavage Chloroacetic_Acid Chloroacetic Acid Amide_Cleavage->Chloroacetic_Acid Acid/Base Sulfonamide_Amine 4-amino-N,N-dimethyl- benzenesulfonamide Amide_Cleavage->Sulfonamide_Amine Acid/Base Parent_Compound 2-Chloro-N-(4-dimethylsulfamoyl- phenyl)-acetamide Hydroxy_Derivative Hydroxyacetamide Derivative Parent_Compound->Hydroxy_Derivative OH- Thermal_Degradation Potential for Desulfonylation Photolytic_Degradation Potential for Radical Reactions G cluster_workflow Stability Study Experimental Workflow Start Obtain Batches of 2-Chloro-N-(4-dimethylsulfamoyl- phenyl)-acetamide Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop & Validate Stability-Indicating HPLC Method Forced_Degradation->Method_Development Stability_Studies Initiate Long-Term & Accelerated Stability Studies Method_Development->Stability_Studies Analysis Analyze Samples at Specified Time Points Stability_Studies->Analysis Data_Evaluation Evaluate Data for Trends, Degradation Products, and Mass Balance Analysis->Data_Evaluation Conclusion Establish Shelf-Life and Define Storage Conditions Data_Evaluation->Conclusion

Sources

Methodological & Application

"2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, handling, and utility of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide . In modern drug discovery, this molecule serves two critical functions:

  • Versatile Intermediate: It acts as a scaffold for synthesizing complex sulfonamide derivatives via nucleophilic substitution (

    
    ) of the 
    
    
    
    -chlorine.
  • Covalent Probe (Warhead): The

    
    -chloroacetamide moiety functions as a cysteine-reactive electrophile, widely used in Fragment-Based Drug Discovery (FBDD) to target solvent-exposed cysteines in proteins (e.g., KRAS, TEAD, Pin1).
    

This guide provides optimized protocols for its synthesis and subsequent functionalization, emphasizing reaction kinetics, impurity control, and safety when handling alkylating agents.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDescription
IUPAC Name 2-Chloro-N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide
Molecular Formula

Molecular Weight 276.74 g/mol
Functionality Electrophile (Alkylating Agent), Sulfonamide Pharmacophore
Reactivity High reactivity toward thiols (Cys); Moderate reactivity toward amines (

); Hydrolytically unstable at high pH.[1]
Solubility Soluble in DMSO, DMF, DCM; Limited solubility in water.
Key Application Synthesis of bioactive sulfonamides; Covalent inhibitor design.

Protocol A: Synthesis of the Scaffold

Objective: Preparation of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide from 4-amino-N,N-dimethylbenzenesulfonamide.

Rationale & Mechanism

This reaction utilizes nucleophilic acyl substitution . The aniline nitrogen of the starting material attacks the highly reactive carbonyl of chloroacetyl chloride.

  • Critical Control: The reaction is exothermic. Temperature control (

    
    ) is vital to prevent bis-acylation or polymerization.
    
  • Base Selection: A non-nucleophilic base (or weak base like

    
     or Pyridine) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.
    
Materials
  • Reactant: 4-Amino-N,N-dimethylbenzenesulfonamide (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq) - Handle in Fume Hood![2]

  • Base: Pyridine (1.5 eq) or Triethylamine (

    
    )
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol (2.00 g) of 4-Amino-N,N-dimethylbenzenesulfonamide in 20 mL of anhydrous DCM.

  • Base Addition: Add 15 mmol of Pyridine. Stir until the solution is homogeneous.

  • Acylation (The Critical Step):

    • Cool the mixture to

      
        using an ice bath.
      
    • Add Chloroacetyl chloride (12 mmol) dropwise over 15 minutes via a syringe or addition funnel.

    • Observation: White precipitate (pyridinium hydrochloride) may form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.

  • Work-up:

    • Quench with 20 mL of cold water.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess pyridine/aniline).

      • Saturated

        
         (to neutralize acid).
        
      • Brine.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity (>98%) is required.

Protocol B: Library Generation (Nucleophilic Displacement)

Objective: Functionalizing the scaffold to create a library of bioactive sulfonamides.

Rationale

The


-chlorine is a good leaving group. Treating the intermediate with secondary amines (e.g., morpholine, piperazine) yields "drug-like" molecules. This reaction proceeds via an 

mechanism
.
Step-by-Step Methodology
  • Dissolution: Dissolve the isolated intermediate (Protocol A, 1.0 eq) in Acetonitrile (

    
    ) or DMF.
    
  • Nucleophile Addition: Add the secondary amine (e.g., Morpholine, 1.2 eq).

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq) to neutralize the HCl generated.
    
  • Heating: Heat the mixture to

    
      for 4–6 hours.
    
    • Note: Sterically hindered amines may require higher temperatures (

      
      ) or Sodium Iodide (NaI) catalysis (Finkelstein reaction in situ).
      
  • Work-up: Pour into ice water. The product often precipitates. Filter and wash with water.[2]

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthesis pathway and the subsequent "Warhead" mechanism used in drug discovery.

G cluster_0 Protocol A: Scaffold Synthesis cluster_1 Application: Covalent Inhibition / Library Gen Start 4-Amino-N,N- dimethylbenzenesulfonamide Intermediate 2-Chloro-N-(4-dimethylsulfamoyl- phenyl)-acetamide (THE SCAFFOLD) Start->Intermediate Nucleophilic Acyl Substitution Reagent Chloroacetyl Chloride (0°C, DCM) Reagent->Intermediate Base Base Scavenger (Pyridine/TEA) Base->Intermediate -HCl Complex Stable Thioether/Amine Adduct Intermediate->Complex SN2 Displacement (Irreversible Binding) Target Nucleophile (Protein Cysteine -SH or Secondary Amine) Target->Complex

Figure 1: Synthetic pathway from sulfanilamide precursor to the chloroacetamide scaffold, followed by its application in covalent binding (


).

Protocol C: Covalent Reactivity Assay (Validation)

Objective: To validate the electrophilic reactivity of the scaffold (e.g., for use as a covalent probe).

Method: Glutathione (GSH) Half-Life Determination
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Mix the compound (final conc.

    
    ) with reduced Glutathione (GSH, final conc. 
    
    
    
    , 10-fold excess) in Phosphate Buffered Saline (PBS, pH 7.4).
  • Monitoring: Incubate at

    
    .
    
  • Analysis: At time points (0, 15, 30, 60, 120 min), withdraw aliquots and analyze via HPLC-UV or LC-MS.

  • Calculation: Plot the natural log of the remaining compound concentration vs. time. The slope

    
     determines the half-life (
    
    
    
    ).
    • Interpretation: A

      
       min indicates a highly reactive "hot" warhead (potential for off-target toxicity). A 
      
      
      
      of 1–4 hours is often preferred for targeted covalent drugs to ensure specificity.

Safety & Handling

  • Alkylating Hazard:

    
    -Chloroacetamides are potent alkylating agents. They can sensitize skin and cause allergic contact dermatitis. Double-gloving  (Nitrile) is mandatory.
    
  • Inhalation: Chloroacetyl chloride is a lachrymator and corrosive. All operations in Protocol A must be performed in a functioning fume hood .

  • Waste Disposal: Quench all reaction mixtures with aqueous ammonia or dilute NaOH to destroy unreacted alkylating agents before disposal.

References

  • Covalent Inhibition Mechanism: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. [Link]

  • Fragment-Based Discovery (TEAD/YAP): Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3]·YAP1 interaction."[3] Chemical Science, 2019. [Link]

  • General Sulfonamide Synthesis: "Synthesis of N-chloroacetyl 4-chlorobenzene sulfonamide." PrepChem. [Link]

  • Covalent Warhead Reactivity: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the HPLC analysis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS: N/A for specific commercial standard, chemically distinct as a sulfonamide-chloroacetamide hybrid). This compound represents a critical class of synthetic intermediates often flagged as Potential Genotoxic Impurities (PGIs) due to the reactive alkylating nature of the chloroacetamide moiety.

The method employs a Reversed-Phase (RP-HPLC) approach using a C18 stationary phase with a gradient elution of acidic water and acetonitrile. This specific chemistry is selected to stabilize the hydrolytically sensitive chloro-group while ensuring sharp peak symmetry for the sulfonamide functionality.

Chemical Context & Analytical Challenges

Structural Analysis

The analyte contains two distinct functional regions:[1]

  • Electrophilic Warhead: The 2-chloroacetamide group (

    
    ) is reactive toward nucleophiles (DNA bases, proteins), necessitating inert solvents during sample preparation.
    
  • Polar Core: The

    
    -dimethylsulfamoyl group (
    
    
    
    ) adds polarity but lacks the acidic proton found in primary sulfonamides, rendering the molecule neutral across the typical HPLC pH range (2–8).
Visualization of Chemical Logic

The following diagram illustrates the structural logic dictating the separation strategy:

ChemicalLogic Compound 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide ChloroGroup Chloroacetamide Moiety (Hydrophobic/Reactive) Compound->ChloroGroup Contains Sulfonamide Dimethylsulfamoyl Group (Polar/Neutral) Compound->Sulfonamide Contains Separation Separation Strategy: C18 Column + Acidic Mobile Phase ChloroGroup->Separation Requires ACN (Inertness) Sulfonamide->Separation Requires Water/MeOH (Solubility)

Figure 1: Structural breakdown of the analyte influencing method parameters.[2]

Experimental Protocol

Reagents & Materials
  • Reference Standard: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade).

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

Chromatographic Conditions

This method utilizes a gradient to elute polar degradants early and the hydrophobic parent compound later.

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol activity and maintains neutral amide state.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH for sulfonamides.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to ensure optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 µLStandard volume; reduce to 5 µL if peak broadening occurs.
Detection UV @ 254 nmThe phenyl ring provides strong absorption at 254 nm.
Run Time 20 MinutesSufficient for column re-equilibration.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Isocratic hold for polar impurities
12.002080Linear ramp to elute main peak
15.002080Wash to remove lipophilic contaminants
15.109010Return to initial conditions
20.009010Re-equilibration complete
Sample Preparation (Critical)

Caution: Chloroacetamides can hydrolyze in water or react with methanol over time.

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute the stock solution with Water:Acetonitrile (50:50 v/v) immediately prior to analysis.

    • Note: The 50:50 diluent matches the initial gradient strength to prevent "solvent shock" and peak distortion.

Method Development & Optimization (Expertise)

Why Formic Acid?

While phosphate buffers are common, they are non-volatile (incompatible with MS) and can precipitate in high organic content. Formic acid (0.1%) provides sufficient buffering capacity at pH ~2.7. This acidity ensures the amide nitrogen remains protonated/neutral (preventing peak tailing due to silanol interactions) and is fully compatible with LC-MS if mass confirmation is required later [1].

Solvent Choice: ACN vs. MeOH

Acetonitrile is strictly chosen over Methanol for the stock solution. Methanol is a nucleophile that can slowly attack the chloroacetamide carbon (


 reaction), replacing the chlorine with a methoxy group (

), creating a false impurity peak. Acetonitrile is aprotic and inert toward this alkylating agent [2].
Analytical Workflow Diagram

Workflow Start Start: Sample Weighing Dissolution Dissolve in 100% ACN (Prevent Solvolysis) Start->Dissolution Dilution Dilute to 50 µg/mL (Diluent: 50:50 H2O:ACN) Dissolution->Dilution Injection Inject 10 µL into HPLC Dilution->Injection Separation Gradient Elution (0.1% FA in H2O / ACN) Injection->Separation Detection UV Detection @ 254 nm Separation->Detection DataAnalysis Integration & Quantitation Detection->DataAnalysis

Figure 2: Step-by-step analytical workflow ensuring sample integrity.

Method Validation (Trustworthiness)

To ensure the method is a "self-validating system," the following parameters must be assessed according to ICH Q2(R1) guidelines.

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard before every sample set.

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): 0.8 < T < 1.5 (Demonstrates column health).

  • Theoretical Plates (N): > 5,000 (Demonstrates efficiency).

Linearity & Range

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria:

    
    .[3]
    
  • Logic: Confirms the detector response is proportional to concentration, essential for quantitative impurity analysis.

Limit of Quantitation (LOQ)

For genotoxic impurities, sensitivity is paramount.

  • Target LOQ: 0.05% of the nominal concentration (typically ~0.5 µg/mL).

  • Determination: Signal-to-Noise (S/N) ratio ≥ 10.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent is not stronger than initial mobile phase (use 50:50 H2O:ACN).
Retention Time Drift Column temperature fluctuationEnsure column oven is stable at 30°C ± 1°C.
Extra Peak @ ~3 min Hydrolysis of Chloro-groupCheck sample age. Prepare fresh samples in ACN; avoid leaving in water >4 hours.
High Backpressure Particulate matterFilter all samples through 0.22 µm PTFE filters before injection.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for mobile phase selection and pH control).
  • Gowda, B. T., et al. (2007).[4] "Crystal structure and properties of N-(substituted phenyl)-2-chloroacetamides." Z. Naturforsch.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • BenchChem Application Notes. (2025). "HPLC Method for the Analysis of N-(4-Acetylphenyl)acetamide." (Referenced for general chloroacetamide separation conditions).

Sources

Application Note: Synthesizing Heterocyclic Compounds using 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (referred to herein as CDSPA ) as a versatile electrophilic scaffold for the synthesis of bioactive heterocyclic compounds.

CDSPA combines a reactive


-chloroacetamide moiety with a sulfonamide pharmacophore. It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors, antimicrobial agents, and receptor antagonists. This guide focuses on two primary synthetic pathways: the Hantzsch Thiazole Synthesis  and Nucleophilic Substitution (

)
for generating piperazine/morpholine derivatives.

Chemical Profile & Reactivity[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a phenyl ring substituted at the para position with a dimethylsulfamoyl group (an electron-withdrawing group, EWG) and an acetamide linker bearing a terminal chlorine atom.

PropertyDescription
IUPAC Name 2-Chloro-N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide
Role Electrophilic Intermediate / Alkylating Agent
Key Reactivity Nucleophilic substitution at

-carbon; Cyclocondensation
Electronic Effect The sulfamoyl group (

) decreases electron density on the phenyl ring, slightly increasing the acidity of the amide proton.
Mechanistic Causality

The synthesis of heterocycles using CDSPA relies on the high electrophilicity of the methylene carbon attached to the chlorine (


-carbon).
  • Leaving Group Ability: The chloride ion is a moderate leaving group. In polar aprotic solvents (DMF, DMSO), the reaction proceeds via a classic

    
     mechanism.
    
  • Cyclization Potential: The amide nitrogen can participate in intramolecular cyclization after the initial alkylation event, a feature exploited in the Hantzsch synthesis.

Application I: Hantzsch Thiazole Synthesis

Target: Synthesis of 2-amino-4-(substituted)-thiazole derivatives. Context: This is the most robust application for CDSPA. By reacting with thioureas or thioamides, the chloroacetyl group undergoes S-alkylation followed by condensation to form the thiazole ring.

Mechanism of Action[7][8]
  • S-Alkylation: The sulfur atom of the thiourea acts as a soft nucleophile, attacking the

    
    -carbon of CDSPA, displacing chloride.
    
  • Cyclization: The imine nitrogen of the isothiourea intermediate attacks the amide carbonyl.

  • Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Detailed Protocol

Reagents:

  • Substrate: CDSPA (1.0 equiv)

  • Reagent: Thiourea (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst (Optional): NaI (0.1 equiv) - See Note 1

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of CDSPA in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of thiourea. The mixture may remain a suspension at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: The reaction usually turns clear as the product forms, followed by precipitation of the hydrobromide/hydrochloride salt.

  • TLC Monitoring: Check reaction progress using 50:50 EtOAc:Hexane. Starting material (

    
    ) should disappear; a polar baseline spot (salt) will appear.
    
  • Workup:

    • Cool the reaction to room temperature (RT).

    • Pour the mixture into ice-cold water (20 mL).

    • Neutralize with 10%

      
       solution to pH 8 to liberate the free base.
      
    • Filter the resulting precipitate.[1]

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient).

Note 1 (Finkelstein Modification): If the reaction is sluggish (incomplete after 5 hours), add 10 mol% Sodium Iodide (NaI). This generates the in situ


-iodoacetamide, which is significantly more reactive toward the sulfur nucleophile.

Application II: N-Alkylation for Piperazine Derivatives

Target: Synthesis of solubility-enhancing linkers (e.g., N-substituted piperazines). Context: Drug candidates often suffer from poor solubility. Reacting CDSPA with secondary amines (piperazine, morpholine) introduces solubilizing groups.

Detailed Protocol

Reagents:

  • Substrate: CDSPA (1.0 equiv)

  • Nucleophile: N-Boc-Piperazine or Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF

Workflow:

  • Preparation: Suspend CDSPA (1.0 mmol) and anhydrous

    
     (2.0 mmol) in dry MeCN (15 mL).
    
  • Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise.

  • Reaction: Stir at

    
     for 4–6 hours.
    
    • Observation: The suspension will change appearance as the inorganic base reacts.

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while the solution is warm.
  • Isolation: Evaporate the solvent under reduced pressure. The residue can often be triturated with diethyl ether to yield the solid product.

Visualizations

Reaction Pathway Logic

This diagram illustrates the divergent synthetic pathways available from the CDSPA core.

ReactionPathways CDSPA CDSPA (Electrophile) Intermediate_S S-Alkylated Intermediate CDSPA->Intermediate_S + Thiourea (Reflux/EtOH) Intermediate_N Transition State (SN2) CDSPA->Intermediate_N + Amine (Base/MeCN) Thiourea Thiourea (Nucleophile) Amine Sec-Amine (Morpholine/Piperazine) Thiazole Aminothiazole Derivative Intermediate_S->Thiazole - H2O (Cyclization) Piperazine N-Alkylated Product Intermediate_N->Piperazine - HCl

Caption: Divergent synthesis pathways: Thiazole formation via cyclocondensation vs. N-alkylation via substitution.

Experimental Workflow (Thiazole Synthesis)

A step-by-step visualization of the Hantzsch protocol to ensure reproducibility.

Workflow Start Start: Weigh Reagents (1.0 eq CDSPA + 1.1 eq Thiourea) Solvent Dissolve in Ethanol (Abs.) Start->Solvent Reflux Reflux at 78°C (3-5 Hours) Solvent->Reflux Check TLC Check (50:50 EtOAc:Hex) Reflux->Check Check->Reflux Incomplete Workup Pour into Ice Water Neutralize with NaHCO3 Check->Workup Complete Filter Vacuum Filtration Workup->Filter Final Recrystallize (Yield Calculation) Filter->Final

Caption: Operational workflow for the Hantzsch Thiazole Synthesis using CDSPA.

References

  • General Synthesis of 2-Chloro-N-arylacetamides

    • Source: N
    • Title: 2-Chloro-N-(4-hydroxyphenyl)
    • URL:[Link]

  • Hantzsch Thiazole Synthesis Methodology

    • Source: Organic Chemistry Portal
    • Title: Synthesis of Thiazoles (Hantzsch Synthesis)
    • URL:[Link]

  • Sulfonamide-Bearing Thiazoles in Drug Discovery

    • Source: N
    • Title: Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II[2]

    • URL:[Link]

  • Reactivity of

    
    -Chloroacetamides 
    
    • Source: ResearchGate[3][4]

    • Title: Reaction, Reactivity and Behaviour of

      
      -Chloroacetamides in the Synthesis of Acrylamide Derivatives[3][5]
      
    • URL:[Link]

Sources

Application Note: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide in Covalent Drug Discovery

[1]

Executive Summary

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS: 23280-39-9) represents a critical class of "Hybrid Electrophilic Scaffolds" used in Covalent Fragment-Based Drug Discovery (FBDD) and Chemoproteomics .[1]

This reagent uniquely combines two functional domains:

  • The Recognition Element: A benzenesulfonamide moiety, historically privileged for binding Carbonic Anhydrases (CAs) and acting as a scaffold for various protein targets.

  • The Warhead: An

    
    -chloroacetamide group, a potent electrophile that reacts irreversibly with nucleophilic cysteine residues via 
    
    
    displacement.[1]

This Application Note provides a comprehensive guide for using this reagent to map "ligandable" cysteines, design Targeted Covalent Inhibitors (TCIs), and benchmark electrophilic reactivity.

Chemical Properties & Stability[1]

Before initiating biological assays, understanding the physicochemical behavior of the reagent is paramount to prevent false positives (due to precipitation) or false negatives (due to hydrolysis).

PropertySpecificationCritical Note
Molecular Weight 276.74 g/mol Suitable for Ligand Efficiency (LE) metrics.[1]
Solubility DMSO (>50 mM)Insoluble in water. Must be prepared as DMSO stock.[1]
Electrophile Type

-Chloroacetamide
High reactivity (Hard/Soft mismatch).[1] Less selective than acrylamides but higher labeling efficiency.[1]
Stability (pH 7.4)

hours
Susceptible to hydrolysis at high pH.[1] Prepare fresh.
Target Residue Cysteine (Thiol)Can react with Histidine/Lysine at pH > 8.[1]5.

Mechanism of Action: Affinity-Directed Alkylation[1]

Unlike non-specific alkylating agents (e.g., Iodoacetamide), this reagent utilizes a "Bind-and-React" mechanism.[1] The sulfonamide group directs the molecule to specific binding pockets (e.g., the Zn(II) active site of Carbonic Anhydrase), increasing the local concentration of the warhead near a surface cysteine.

Reaction Pathway[1][2][3]
  • Reversible Binding (

    
    ):  The sulfonamide binds to the protein pocket.
    
  • Covalent Locking (

    
    ):  The chloroacetamide carbon undergoes nucleophilic attack by a proximal thiolate anion.[1]
    

ReactionMechanismFig 1. Affinity-Directed Alkylation Mechanism. The sulfonamide drives initial binding, enabling the chloroacetamide to lock the target.ReagentReagent(Electrophile)ComplexReversible Complex(Non-covalent)Reagent->ComplexRecognition(Sulfonamide)ProteinProtein-SH(Nucleophile)Protein->ComplexProductCovalent Adduct(Irreversible)Complex->ProductSN2 Reaction(Cl- departure)

Application Protocols

Protocol A: Intrinsic Reactivity Assessment (GSH Assay)

Purpose: To determine the baseline chemical reactivity (

1

Materials:

  • Reagent (10 mM in DMSO)[1]

  • L-Glutathione (GSH), reduced (10 mM in water)[1]

  • Internal Standard (e.g., Indomethacin)[1]

  • PBS Buffer (pH 7.4)[1]

Methodology:

  • Preparation: Dilute GSH to 500 µM in PBS.

  • Initiation: Add Reagent to a final concentration of 50 µM (1:10 ratio ensures pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 50 µL of 1% Formic Acid/Acetonitrile containing Internal Standard.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent mass (m/z 277

    
     fragments).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1]
Protocol B: Covalent Fragment Screening (Intact Protein MS)

Purpose: To identify if the reagent modifies a specific target protein (e.g., Carbonic Anhydrase isoforms, GSTO1, or novel targets).

Workflow Diagram:

ScreeningWorkflowFig 2. Intact Protein Mass Spectrometry Screening Workflow for Covalent Binders.Step11. Protein Prep(Buffer Exchange to PBS)Step22. Incubation(Protein + Reagent, 1-24h)Step1->Step2Step33. Denaturation(Add Formic Acid/Acetonitrile)Step2->Step3Step44. LC-MS Analysis(Q-TOF or Orbitrap)Step3->Step4Step55. Deconvolution(MaxEnt/BioPharma Finder)Step4->Step5DecisionMass Shift+240 Da?Step5->DecisionDecision->Step2No (Increase Conc/Time)ResultHit Validation(Competition Assay)Decision->ResultYes

Detailed Steps:

  • Protein Preparation: Buffer exchange target protein (5 µM) into PBS (pH 7.4). Crucial: Avoid buffers with nucleophiles (Tris) or reducing agents (DTT/BME).[1]

  • Dosing: Add Reagent (50 µM, 10x excess) or DMSO (control). Final DMSO < 2%.[1]

  • Incubation: 1 hour at Room Temperature.

  • Quench: Add equal volume of 0.2% Formic Acid to unfold protein and stop reaction.

  • LC-MS: Inject onto a C4 protein column.[1]

  • Data Interpretation: Look for a mass shift of +240.68 Da (Reagent MW 276.7 - HCl 36.5).[1]

    • Note: The loss of HCl is characteristic of chloroacetamide alkylation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation Poor aqueous solubility.[1]Lower reagent concentration to 10-20 µM or increase DMSO to 5% (if protein tolerates).[1]
No Labeling Cysteine is oxidized or inaccessible.[1]Pre-treat protein with TCEP (then remove TCEP via Zeba spin column) to ensure free thiols.[1]
Non-specific Labeling Reagent is too reactive (High pH).Lower pH to 7.0 or reduce incubation time. Chloroacetamides can react with Lysines at pH > 8.[1]
Mass Shift is +276 Da Non-covalent adduct (or Iodine displacement if using Iodo-analog).[1]If +276 Da is seen in non-denaturing MS but disappears in denaturing MS, it is a non-covalent binder.

References

  • Enamine Ltd. Chloroacetamide Fragment Libraries: Design and Reactivity. Enamine.net.[1] Link

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature.[1] (Context on chloroacetamide profiling). Link[1]

  • Resnick, E., et al. (2019).[1] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society. (Methodology for fragment screening). Link[1]

  • Loh, Z., et al. (2020).[1] Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines.[1][2] Australian Journal of Chemistry.[1] (Specific use of chloroacetamides on Carbonic Anhydrase). Link[1]

  • CymitQuimica. Product Data: 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide.[1][3] (Physical properties).[1][4][3][5] Link

"2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" cell-based assay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization and Cellular Target Engagement of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Executive Summary & Mechanism of Action

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide represents a classic "electrophilic fragment" used in Covalent Fragment-Based Drug Discovery (FBDD). It features two distinct structural domains:

  • The Warhead (Chloroacetamide): A moderately reactive electrophile that targets nucleophilic cysteine residues via an

    
     alkylation mechanism.
    
  • The Scaffold (Dimethylsulfamoyl-phenyl): A sulfonamide derivative that directs binding affinity, historically associated with Carbonic Anhydrase (CA) isoforms and metabolic enzymes, though the

    
    -dimethyl substitution often modulates solubility and specificity compared to primary sulfonamides.
    

This Application Note details the protocols for validating this compound as a Targeted Covalent Inhibitor (TCI) . Unlike reversible drugs, the potency of this molecule is time-dependent. Therefore, standard IC50 values are insufficient. This guide focuses on determining the specific efficiency constant (


) and validating cellular entry via Thermal Shift Assays.
Reaction Mechanism

The chloroacetamide warhead undergoes irreversible nucleophilic attack by a thiolate anion (Cys-S⁻) on the target protein, releasing a chloride ion and forming a stable thioether bond.

Pre-Clinical Validation: Intrinsic Reactivity Profiling

Before cell-based assays, the "promiscuity" of the warhead must be assessed. Chloroacetamides can be hyper-reactive, leading to false positives by depleting cellular Glutathione (GSH).

Protocol A: GSH Half-Life Determination (NMR/LC-MS)

Objective: To determine the intrinsic reactivity (


) of the compound with physiological nucleophiles.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffer (PBS), pH 7.4

  • Internal Standard (e.g., Indomethacin)

Workflow:

  • Preparation: Prepare a reaction mixture containing 500 µM of the test compound and 5 mM GSH (10-fold excess to simulate pseudo-first-order kinetics) in PBS (pH 7.4) with 10%

    
     (for NMR) or Acetonitrile (for LC-MS).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: For LC-MS, quench with 1% Formic Acid. For NMR, analyze directly.

  • Analysis: Monitor the disappearance of the alpha-chlorine protons (

    
     ppm) or the parent ion mass peak.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Interpretation:

  • 
    : Highly reactive. Likely toxic/non-specific in cells.
    
  • 
    : Ideal "tunable" reactivity for targeted covalent inhibition.
    

Biochemical Assay: Time-Dependent Inhibition ( )

For covalent inhibitors, potency is defined by the rate of bond formation (


) relative to the binding affinity (

).
Protocol B: Enzyme Kinetics (Continuous Read)

Objective: Determine the efficiency of covalent bond formation.

Experimental Setup:

  • Enzyme: Recombinant target (e.g., Carbonic Anhydrase II or specific Cys-containing target).[1]

  • Substrate: Fluorogenic substrate (e.g., 4-MU acetate for esterase activity).

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100.

Step-by-Step:

  • Pre-Incubation: Incubate the enzyme (10 nM) with varying concentrations of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (0, 0.1, 0.5, 1, 5, 10, 50 µM) for different time points (

    
     min).
    
  • Reaction Trigger: Dilute the pre-incubation mix 1:10 into a solution containing the Substrate (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex/Em 360/460 nm) for 10 minutes to obtain the residual velocity (

    
    ).
    
  • Data Processing:

    • Calculate

      
       for each concentration using the decay equation: 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      
      

Data Output Table (Example):

ParameterValueSignificance

(µM)
5.2Initial non-covalent binding affinity.

(min⁻¹)
0.045Rate of covalent bond formation.

(M⁻¹s⁻¹)
144Efficiency Score. (>100 is acceptable for hits).

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)

Since 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a fragment, functional readouts (viability) may be weak. CETSA directly proves the compound enters the cell and stabilizes the target protein.

Protocol C: Intact Cell CETSA

Objective: Confirm Target Engagement (TE) in live cells.

Reagents:

  • HEK293 or HeLa cells.

  • Protease Inhibitor Cocktail.

  • Antibody against target (e.g., anti-CAII or anti-GAPDH as control).

Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 µM  compound or DMSO (Vehicle) for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cooling: Incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen (freeze-thaw x3 to lyse).

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant via Western Blot.

  • Quantification: Plot Band Intensity vs. Temperature.

Result Interpretation:

  • Shift: If the compound binds, the melting curve (

    
    ) will shift to the right (stabilization).
    
  • 
    :  A shift of 
    
    
    
    C indicates significant intracellular binding.

Workflow Visualization (Graphviz)

The following diagram illustrates the critical decision tree for validating this chloroacetamide probe.

CovalentValidation Start Compound: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide Reactivity Step 1: Intrinsic Reactivity (GSH Assay) Start->Reactivity Decision1 t1/2 > 30 min? Reactivity->Decision1 Calculate Half-life Discard Discard: Too Promiscuous (High Toxicity Risk) Decision1->Discard No (Too reactive) Biochem Step 2: Biochemical Kinetics (k_inact / K_I Determination) Decision1->Biochem Yes (Tunable) Cellular Step 3: Cellular Engagement (CETSA / Washout Assay) Biochem->Cellular If Efficiency > 100 M-1s-1 Proteomics Step 4: Selectivity Profiling (Mass Spec / ABPP) Cellular->Proteomics If Tm Shift > 2°C

Caption: Decision tree for validating chloroacetamide-based covalent fragments, moving from intrinsic chemical reactivity to cellular target engagement.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature534 , 570–574 (2016). Link

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols9 , 2100–2122 (2014). Link

  • Resnick, E., et al. "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society141 , 8951–8968 (2019). Link

  • Gehringer, M. & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry62 , 5673–5724 (2019). Link

Sources

"2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" derivatization for analytical purposes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantification of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide via Nucleophilic Derivatization and LC-MS/MS

Executive Summary

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS: 23280-39-9) is a potent electrophile containing a reactive


-chloroacetamide "warhead" attached to a sulfanilamide scaffold. In pharmaceutical development, this compound acts as a critical intermediate in the synthesis of sulfonamide-class antibiotics and diuretics. However, its alkylating nature classifies it as a Potential Genotoxic Impurity (PGI) , requiring strict control at trace levels (often <10 ppm) in final drug substances.

Direct analysis of this compound is challenging due to:

  • Poor Thermal Stability: Degradation in GC injection ports.

  • Matrix Reactivity: Rapid reaction with nucleophiles in the sample matrix.

  • Polarity Issues: Poor retention on standard C18 columns without ion-pairing agents.

This guide details a robust Derivatization-LC-MS/MS protocol. By reacting the analyte with Morpholine , we convert the unstable alkyl chloride into a stable, highly ionizable morpholino-derivative. This method enhances sensitivity by 50-100x compared to direct UV detection and stabilizes the analyte for accurate quantification.

Chemical Basis of Derivatization

The core challenge is the labile chlorine atom. To stabilize the molecule, we utilize a nucleophilic substitution (


) reaction.
  • Analyte: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (Electrophile).

  • Reagent: Morpholine (Secondary Amine Nucleophile).

  • Mechanism: The nitrogen of the morpholine attacks the

    
    -carbon, displacing the chloride ion.
    
  • Product: A stable tertiary amine derivative that protonates readily in Electrospray Ionization (ESI+), significantly lowering the Limit of Quantitation (LOQ).

Reaction Pathway Diagram

ReactionScheme Analyte Analyte (Unstable) 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (MW: ~276.7 Da) Intermediate Transition State (S_N2 Attack) Analyte->Intermediate + Morpholine Reagent Reagent Morpholine (Excess) Reagent->Intermediate Product Derivative (Stable) 2-Morpholino-N-(...)-acetamide (MW: ~327.4 Da) Intermediate->Product 50°C, 30 min Byproduct Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Nucleophilic substitution of the labile chlorine atom with morpholine to form a stable, ionizable derivative.

Experimental Protocol

Reagents and Equipment
  • Standard: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (Reference Material, >98% purity).

  • Derivatizing Agent: Morpholine (ACS Reagent grade).

  • Solvent: Acetonitrile (LC-MS grade).

  • Buffer: Ammonium Formate (10 mM, pH 3.5).

  • Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).

Solution Preparation
Solution TypeCompositionStability
Stock A (Analyte) 1.0 mg/mL in AcetonitrileUnstable (Use fresh or store -20°C <24h)
Reagent Solution 10% (v/v) Morpholine in AcetonitrileStable (1 month at 4°C)
Internal Standard Deuterated analog or similar sulfonamideStable
Derivatization Workflow
  • Sample Extraction: Weigh 50 mg of API (Active Pharmaceutical Ingredient) sample. Dissolve in 1.0 mL Acetonitrile. Vortex for 5 min.

  • Reaction Setup:

    • Transfer 100 µL of Sample/Standard solution into a chemically resistant HPLC vial.

    • Add 50 µL of Reagent Solution (10% Morpholine).

    • Note: Morpholine acts as both the nucleophile and the base to scavenge HCl.

  • Incubation: Cap vial and heat at 50°C for 30 minutes .

  • Quench/Dilution: Cool to room temperature. Add 850 µL of 10 mM Ammonium Formate .

    • Why? Acidic buffer protonates the excess morpholine and the derivative, preparing it for ESI(+).

  • Analysis: Inject 5 µL into the LC-MS/MS.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Dissolve API Sample (100% ACN) Step2 Add Derivatizing Agent (10% Morpholine) Step1->Step2 Step3 Incubate 50°C, 30 min Step2->Step3 Step4 Quench & Dilute (Ammonium Formate pH 3.5) Step3->Step4 Cool to RT Step5 LC Separation (C18 Column) Step4->Step5 Step6 MS/MS Detection (MRM Mode) Step5->Step6

Caption: Step-by-step workflow from sample dissolution to LC-MS/MS quantification.

LC-MS/MS Method Parameters

The derivatized product (Morpholino-adduct) is significantly more stable and ionizable than the parent chloride.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Positive (ESI+).

MRM Transitions (Optimized):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
Derivative 328.1 [M+H]+ 100.1 25 Morpholine ring fragment (Specific)
Derivative 328.1 [M+H]+ 156.0 30 Sulfonamide cleavage (Confirming)

| Parent (Cl) | 277.0 [M+H]+ | 156.0 | N/A | For reference only; unstable |

Note: The mass shift from Parent (276.7) to Derivative (327.4) is +50.7 Da (Loss of Cl [-35.5] + Addition of Morpholine [+86.1] - H [+1]).

Validation & Performance Metrics

To ensure this protocol meets regulatory standards (ICH M7 for Genotoxic Impurities), the following validation criteria must be met:

  • Specificity: No interference from the API matrix at the retention time of the derivative.

  • Limit of Quantitation (LOQ): The derivatization method typically achieves an LOQ of 0.5 ppm relative to the drug substance (well below the standard TTC limit of 1.5 µ g/day ).

  • Linearity:

    
     over the range of 0.5 ppm to 100 ppm.
    
  • Recovery: Spike recovery should be between 80-120%. Note: If recovery is low, ensure the morpholine concentration is at least 1000-fold molar excess over the impurity to drive the reaction to completion.

Secondary Application: Thiol-Reactivity Profiling

While the primary application is analyzing the molecule as an impurity, the compound's structure (Chloroacetamide + Sulfonamide) makes it a viable Cysteine-Reactive Probe for proteomics.

  • Concept: The chloroacetamide group reacts specifically with Cysteine thiols (

    
    ) in proteins.
    
  • Utility: The "dimethylsulfamoyl" group acts as a polar handle, improving the solubility of labeled peptides compared to standard Iodoacetamide.

  • Protocol Adaptation: Incubate protein samples with 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide at pH 8.0 for 1 hour, followed by Trypsin digestion and LC-MS peptide mapping.

References

  • European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA/CHMP/ICH/83812/2013, 2017 .

  • K.L.N. Rao, et al. "Determination of traceable genotoxic impurity chloroacetyl chloride... by LC/MS/MS." Asian Journal of Pharmaceutical and Clinical Research, 2016 .

  • Vargo, J. D. "Determination of Chloroacetanilide and Chloroacetamide Herbicides... by LC/MS/MS." Journal of Chromatography A, 2003 .

  • Liu, D. Q., et al. "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." LCGC North America, 2010 .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we address specific issues encountered during synthesis through a series of frequently asked questions, backed by mechanistic insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in the synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, which is typically achieved by reacting 4-amino-N,N-dimethylbenzenesulfonamide with chloroacetyl chloride, can stem from several factors. The primary culprits are often incomplete reaction, degradation of the starting material or product, and competing side reactions.

Key Considerations:

  • Reagent Quality: The purity of both 4-amino-N,N-dimethylbenzenesulfonamide and chloroacetyl chloride is paramount. The aniline derivative can oxidize and darken over time, indicating degradation. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture.

  • Reaction Conditions: Inadequate temperature control can lead to side reactions. While the reaction is often performed at low temperatures (0-5 °C) to control its exothermicity, temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion.

  • Base Selection and Stoichiometry: A base is required to neutralize the HCl generated during the reaction. The choice and amount of base are critical. An insufficient amount of base will result in the protonation of the starting aniline, rendering it unreactive towards the electrophilic chloroacetyl chloride. Conversely, an excessive amount of a strong base could promote unwanted side reactions.

Q2: I am observing a significant amount of a dark, tar-like substance in my crude product. What is it and how can I prevent it?

The formation of dark, insoluble byproducts is a common issue and is often indicative of polymerization or degradation.

Mechanistic Insight:

Chloroacetyl chloride is a bifunctional molecule and can potentially react with the product to form oligomers or polymers, especially under basic conditions or at elevated temperatures. Additionally, oxidation of the aniline starting material can contribute to the formation of colored impurities.

Troubleshooting Protocol:

  • Strict Moisture Control: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of chloroacetyl chloride.

  • Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to a cooled solution of the aniline and base. This maintains a low concentration of the electrophile and helps to control the exothermic nature of the reaction.

  • Optimize Base Addition: Add the base concurrently with the chloroacetyl chloride or pre-mix it with the aniline to ensure that the HCl byproduct is neutralized as it is formed.

Q3: My purified product shows impurities in the NMR spectrum. What are the likely side products?

Besides unreacted starting material, several side products can complicate the purification process.

Common Impurities and Their Origins:

Impurity Potential Cause Identification
Bis-acylated Product Excess chloroacetyl chloride or prolonged reaction times.Characterized by the absence of the N-H proton and the presence of two acetyl groups in the NMR spectrum.
Hydrolyzed Chloroacetyl Chloride (Chloroacetic acid) Presence of water in the reaction mixture.Can be detected by LC-MS or by a shift in the pH of the aqueous workup.
Starting Aniline Incomplete reaction.Easily identified by comparing the NMR or TLC of the crude product with the starting material.

Workflow for Minimizing Side Products:

Caption: Workflow for minimizing side-product formation.

Experimental Protocols

Optimized Synthesis Protocol for 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

This protocol is designed to maximize yield and purity.

Materials:

  • 4-amino-N,N-dimethylbenzenesulfonamide

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-N,N-dimethylbenzenesulfonamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide.

Troubleshooting Logic Diagram

G cluster_0 Problem Identification cluster_1 Potential Causes & Checks cluster_2 Solutions Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Impure Product Impure Product Side Reactions Side Reactions Impure Product->Side Reactions Workup/Purification Workup/Purification Impure Product->Workup/Purification Use Fresh/Purified Reagents Use Fresh/Purified Reagents Reagent Quality->Use Fresh/Purified Reagents Check Purity Strict Temp/Moisture Control Strict Temp/Moisture Control Reaction Conditions->Strict Temp/Moisture Control Verify Setup Optimize Stoichiometry/Addition Optimize Stoichiometry/Addition Side Reactions->Optimize Stoichiometry/Addition Analyze by TLC/LC-MS Modify Extraction/Recrystallization Modify Extraction/Recrystallization Workup/Purification->Modify Extraction/Recrystallization Assess Solubility

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Synthesis of N-substituted 2-chloroacetamides: This source often provides general procedures for the acylation of anilines which are directly applicable.

    • Source: Organic Syntheses
    • URL: [Link]

  • Protective Groups in Organic Synthesis: While not a direct synthesis, this text provides invaluable information on the reactivity of functional groups like anilines and the conditions th

    • Source: Wiley
    • URL: [Link]

  • Mechanism of Acylation Reactions: Understanding the underlying mechanism is key to troubleshooting.

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
    • URL: [Link]

"2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and byproducts encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity of your experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a critical step in the development of various pharmaceutical compounds. The primary reaction involves the chloroacetylation of 4-amino-N,N-dimethylbenzenesulfonamide with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide provides a comprehensive overview of these potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The most frequently observed impurities include unreacted 4-amino-N,N-dimethylbenzenesulfonamide, the dimer byproduct N,N'-(acetyl-bis(4-dimethylsulfamoyl-phenyl))amine, and the hydrolysis product 2-Hydroxy-N-(4-dimethylsulfamoyl-phenyl)-acetamide. At elevated temperatures, polymeric or tar-like materials may also form.[1]

Q2: Why is temperature control so critical during the addition of chloroacetyl chloride?

A2: Chloroacetylation of aromatic amines is a highly exothermic reaction. Without strict temperature control, the reaction temperature can rise, leading to the formation of resinous polymerization byproducts and other undesirable side reactions.[1] Maintaining a low temperature, typically between 0-5 °C, is essential for a clean reaction profile.

Q3: My reaction seems to have stalled, and I have a high percentage of unreacted starting material. What could be the cause?

A3: Incomplete reactions are often due to the deactivation of the chloroacetyl chloride through hydrolysis. Chloroacetyl chloride is highly moisture-sensitive. Ensure all your glassware is oven-dried and you are using anhydrous solvents. Another possibility is insufficient mixing, preventing the reactants from interacting effectively.

Q4: I am observing a byproduct with a mass corresponding to the dimer. How can I prevent its formation?

A4: Dimer formation occurs when the product, 2-chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, reacts with the unreacted starting amine, 4-amino-N,N-dimethylbenzenesulfonamide. This is a common issue with reactive N-aryl 2-chloroacetamides.[2][3] To minimize this, add the chloroacetyl chloride slowly to a well-stirred solution of the amine. This ensures that the chloroacetyl chloride reacts with the primary amine before the product can compete for the remaining starting material. Using a slight excess of the acylating agent can also help drive the primary reaction to completion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride. 3. Product loss during workup and purification.1. Monitor the reaction by TLC. If starting material persists, consider adding a small additional amount of chloroacetyl chloride. 2. Use anhydrous solvents and oven-dried glassware. 3. Optimize your recrystallization procedure; minimize the amount of solvent used.
Presence of Dimer Byproduct The product is reacting with the starting amine.Slow, dropwise addition of chloroacetyl chloride to a well-agitated solution of the amine. Maintain a low reaction temperature.
Formation of Polymeric/Tar-like Material The reaction temperature was too high.Maintain strict temperature control (0-5 °C) during the addition of chloroacetyl chloride and for a period afterward.
Product is Difficult to Purify Multiple byproducts are present.Re-evaluate the reaction conditions, particularly temperature and the purity of starting materials. Consider column chromatography for purification if recrystallization is ineffective.
Final Product is an Oil or Gummy Solid Presence of impurities that are depressing the melting point.Ensure complete removal of the solvent and any residual acid (e.g., HCl from the reaction). Multiple recrystallizations may be necessary.

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the intended reaction, common side reactions, and a logical workflow for troubleshooting.

Reaction_Pathway 4-amino-N,N-dimethylbenzenesulfonamide 4-amino-N,N-dimethylbenzenesulfonamide 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide 4-amino-N,N-dimethylbenzenesulfonamide->2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide + Chloroacetyl Chloride Dimer Byproduct Dimer Byproduct 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide->Dimer Byproduct + Starting Amine Hydroxyacetamide Byproduct Hydroxyacetamide Byproduct 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide->Hydroxyacetamide Byproduct + H2O (Hydrolysis) Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetic Acid Chloroacetic Acid Chloroacetyl Chloride->Chloroacetic Acid + H2O (Hydrolysis)

Caption: Main reaction and formation of key byproducts.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Anhydrous Anhydrous Conditions? Low_Yield->Check_Anhydrous Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Use_Dry_Solvents Use Dry Solvents & Glassware Check_Anhydrous->Use_Dry_Solvents No Check_TLC Incomplete Reaction by TLC? Check_Anhydrous->Check_TLC Yes End End Use_Dry_Solvents->End Add_More_Reagent Consider adding more chloroacetyl chloride Check_TLC->Add_More_Reagent Yes Optimize_Workup Optimize Workup/ Purification Check_TLC->Optimize_Workup No Add_More_Reagent->End Optimize_Workup->End Check_Temp Temperature Control? Impure_Product->Check_Temp Yes Impure_Product->End No Maintain_Low_Temp Maintain 0-5 °C Check_Temp->Maintain_Low_Temp No Dimer_Present Dimer Present? Check_Temp->Dimer_Present Yes Maintain_Low_Temp->End Slow_Addition Slow Reagent Addition Dimer_Present->Slow_Addition Yes Column_Chromatography Consider Column Chromatography Dimer_Present->Column_Chromatography No Slow_Addition->End Column_Chromatography->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of byproducts and maximize the yield of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide.

Materials:

  • 4-amino-N,N-dimethylbenzenesulfonamide

  • Chloroacetyl chloride

  • Anhydrous acetonitrile (or another suitable aprotic solvent)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-N,N-dimethylbenzenesulfonamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile.

    • Rationale: The use of anhydrous conditions is crucial to prevent the hydrolysis of chloroacetyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[1]

  • Reaction: Cool the solution to 0-5 °C in an ice-water bath.

    • Rationale: Low temperature is critical to control the exothermic reaction and prevent the formation of polymeric byproducts.[1]

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Slow, dropwise addition prevents localized high concentrations of the acylating agent and the starting amine, which can lead to dimer formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water with stirring.

    • Rationale: This will precipitate the product and dissolve the triethylamine hydrochloride salt.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide.[4] Dry the purified product under vacuum.

References

  • Hagras, M., et al. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3105-3132. Available at: [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(9). Available at: [Link]

  • Yusufov, M. S., & Abdushukurov, A. K. (2020). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4), 12-15. Available at: [Link]

  • Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COM- POUNDS AND UREAS, WITH ESPECIAL REFER- ENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 39(7), 1435-1449. Available at: [Link]

  • Zhang, W., et al. (2022). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 144(48), 22005-22011. Available at: [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. Available at: [Link]

  • Barcelo, D. (Ed.). (2007). The Handbook of Environmental Chemistry, Volume 5: Water Pollution. Springer. Available at: [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solubility & Handling Guide for 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses critical solubility and stability challenges associated with 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS: 23280-39-9). This compound features two distinct functional motifs that dictate its physicochemical behavior:

  • 
    -Chloroacetamide moiety:  An electrophilic "warhead" capable of covalent modification (alkylation) of cysteine residues. This group is susceptible to hydrolysis in aqueous environments.
    
  • Dimethylsulfamoyl moiety: A lipophilic sulfonamide derivative that significantly reduces water solubility compared to its unsubstituted sulfonamide precursors.

Key Technical Alert: Users frequently encounter precipitation when diluting high-concentration DMSO stocks into aqueous buffers. This is due to the high lattice energy of the sulfonamide crystal structure and the hydrophobic effect of the dimethyl and phenyl groups.

Physicochemical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 276.74 g/mol
Predicted LogP ~1.5 – 1.8Moderately lipophilic
Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH
Solubility (DMSO) > 50 mMRecommended for Stock Solutions
Solubility (Ethanol) ~ 5–10 mMModerate; often requires heating
Reactivity ElectrophilicReacts with thiols; hydrolyzes in water

Troubleshooting: Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately upon addition to cell culture media?

Diagnosis: This is the "Solvent Shock" or "Crash-Out" effect. Mechanism: The compound is highly soluble in DMSO due to dipole-dipole interactions. When a small volume of DMSO stock is added to water, the water molecules rapidly hydrate the DMSO, stripping the solvent shell away from the hydrophobic compound. The compound molecules then aggregate and crystallize (precipitate) to minimize free energy. Solution:

  • Do not add 100% DMSO stock directly to the final volume if the final concentration is high (>100 µM).

  • Protocol: Use an intermediate dilution step (see Section 4: Workflows).

  • Additive: Include a surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer before adding the compound to stabilize the dispersion.

Q2: Can I dissolve this compound in water or PBS by heating or sonicating?

Verdict: No. Reasoning: While heating may temporarily dissolve the compound, it will re-precipitate upon cooling (supersaturation). More critically, heating an


-chloroacetamide in water accelerates hydrolysis , converting the active chloride to an inactive alcohol (2-hydroxyacetamide) and releasing HCl.
Correct Action:  Dissolve in 100% anhydrous DMSO first, then dilute.
Q3: Is the compound stable in DMSO stock solutions?

Verdict: Yes , if stored correctly. Conditions: Store at -20°C or -80°C. Caveat: DMSO is hygroscopic (absorbs water from air). If the DMSO becomes wet, the water will slowly hydrolyze the C-Cl bond over weeks/months. Best Practice: Use single-use aliquots to minimize freeze-thaw cycles and moisture exposure.

Q4: I see a new peak in my LC-MS after 24 hours in buffer. What is it?

Diagnosis: Hydrolysis product. Mechanism:


Explanation:  The chlorine atom is a good leaving group. In aqueous buffers (especially at pH > 7.5), hydroxide ions or water can displace the chloride. This renders the compound inactive as a covalent probe.
Prevention:  Prepare aqueous dilutions immediately before use. Do not store diluted working solutions overnight.

Solvent Selection & Handling Logic

The following decision tree guides your solvent choice based on the experimental application.

SolventSelection Start Start: Solid Compound AppCheck Select Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis (Derivatization) AppCheck->Synthesis QC QC / Analysis (HPLC/NMR) AppCheck->QC DMSO Solvent: Anhydrous DMSO (Stock 10-50 mM) BioAssay->DMSO High Solubility Bio-compatible Warning2 Avoid: Water/PBS Precipitation & Hydrolysis BioAssay->Warning2 DCM Solvent: DCM or THF (Avoid Nucleophiles) Synthesis->DCM Inert to Electrophile Warning1 Avoid: Alcohols (EtOH/MeOH) Risk of Transesterification Synthesis->Warning1 AcCN Solvent: Acetonitrile (Grade: HPLC) QC->AcCN Standard Mobile Phase

Figure 1: Solvent selection logic based on experimental intent. Note the specific warnings against protic solvents during synthesis and water during initial solubilization.

Step-by-Step Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: 1 mL Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)

  • Weighing: Weigh 2.77 mg of the solid compound.

    • Note: Because this mass is small and prone to static error, it is often better to weigh ~5-10 mg and adjust the volume accordingly.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.

Protocol B: "Crash-Free" Serial Dilution for Assays

Objective: Dilute 10 mM stock to 10 µM in Assay Buffer without precipitation.

DilutionWorkflow Step1 Step 1: Stock 100% DMSO (10 mM) Step2 Step 2: Intermediate 10% DMSO in Buffer (1 mM) Step1->Step2 1:10 Dilution (Add 5µL Stock to 45µL Buffer) Precipitation Direct 1:1000 Addition RISK: Precipitation! Step1->Precipitation Avoid Step3 Step 3: Working Soln 1% DMSO in Buffer (100 µM) Step2->Step3 1:10 Dilution (Add 10µL Step 2 to 90µL Buffer) Step4 Step 4: Assay Well 0.1% DMSO Final (10 µM) Step3->Step4 1:10 Dilution (Add 10µL Step 3 to 90µL Media)

Figure 2: Serial dilution strategy to maintain solubility. Gradual reduction of DMSO concentration prevents the kinetic shock that leads to precipitation.

Detailed Steps:

  • Intermediate Step: Dilute the 10 mM stock 1:10 into the assay buffer (or pure DMSO if the buffer causes immediate crash) to create a 1 mM solution.

    • Tip: If 1 mM in buffer precipitates, make the 1 mM intermediate in 100% DMSO first, then move to Step 3.

  • Working Solution: Dilute the intermediate further into the assay buffer to 2x or 10x the final concentration.

  • Final Addition: Add to cells/protein. Ensure the final DMSO concentration is < 0.5% (or as tolerated by your assay).

References

  • PubChem. Chloroacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (PMC). Solubility studies of sulfonamides and their silver salts. Retrieved from [Link]

Disclaimer: This guide is for research use only. The compound is a reactive alkylating agent; handle with appropriate Personal Protective Equipment (PPE) in a fume hood.

"2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" degradation and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Degradation, Stability & Handling Guide

Part 1: Executive Technical Overview

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS: 23280-39-9) is a specialized electrophilic probe used primarily in covalent protein labeling and medicinal chemistry. Its core structure features an


-chloroacetamide warhead  attached to a sulfonamide-functionalized aniline.

Critical Mechanism of Action: The


-chloroacetamide moiety functions as a covalent "warhead." It is designed to react with nucleophilic cysteine residues on target proteins via an 

alkylation mechanism. This inherent reactivity is the primary source of all stability and handling issues. If not handled correctly, the compound will react with buffer components or degrade before reaching its target.

Part 2: Stability & Degradation Mechanisms

Hydrolytic Degradation (The "Silent" Killer)

In aqueous environments, the chloride leaving group is susceptible to displacement by water or hydroxide ions, converting the reactive warhead into an inert alcohol.

  • Mechanism: Nucleophilic attack by

    
     or 
    
    
    
    on the
    
    
    -carbon.
  • Product: 2-Hydroxy-N-(4-dimethylsulfamoyl-phenyl)-acetamide (Inactive).

  • Kinetics: The reaction is pH-dependent.

    • pH < 7.0: Relatively stable (Half-life > 24 hours).

    • pH > 8.0: Hydrolysis accelerates significantly.

    • pH > 10.0: Rapid degradation (Half-life < 1 hour).

Thiol Incompatibility (The #1 User Error)

CRITICAL WARNING: This compound is incompatible with standard reducing agents found in biochemical buffers. Dithiothreitol (DTT),


-Mercaptoethanol (BME), and Glutathione (GSH) contain free thiols that are far more nucleophilic than the target protein cysteines.
  • Result: If you dissolve this compound in a buffer containing 1 mM DTT, the DTT will "scavenge" the drug within minutes, forming a DTT-adduct. The compound will appear inactive in your assay.

Visualization: Degradation & Reactivity Pathways

DegradationPathways Compound Active Compound (2-Chloro-N-...) Hydrolysis Inactive Alcohol (2-Hydroxy-N-...) Compound->Hydrolysis High pH / H2O (Slow) ThiolAdduct Thiol Adduct (Scavenged/Inactive) Compound->ThiolAdduct DTT / BME / GSH (Fast) Target Protein-Ligand Complex (Desired Outcome) Compound->Target Cysteine (Target) (Controlled)

Figure 1: Competitive reaction pathways. The red paths indicate degradation or scavenging events that must be prevented by proper buffer formulation.

Part 3: Troubleshooting & FAQs

Q1: My IC50 values are shifting/inconsistent between runs. Why?

Diagnosis: This is likely due to stock precipitation or freeze-thaw degradation .

  • The Issue: The sulfonamide group provides some polarity, but the overall molecule is lipophilic. When diluting a 10 mM DMSO stock into aqueous buffer, the compound may form "micro-precipitates" that are invisible to the naked eye but reduce the effective concentration.

  • Solution:

    • Limit the final DMSO concentration to 1-2% (v/v) to maintain solubility.

    • Do not perform serial dilutions in 100% aqueous buffer. Perform serial dilutions in DMSO first, then transfer to the assay plate.

    • Sonication: Sonicate the stock solution for 5 minutes after thawing to ensure complete solubilization.

Q2: Can I use TCEP instead of DTT?

Answer: Yes, but with caution.

  • Reasoning: Tris(2-carboxyethyl)phosphine (TCEP) does not contain a thiol group, so it will not directly react with the

    
    -chloroacetamide warhead via the same mechanism as DTT.
    
  • Protocol: If a reducing agent is strictly required to keep your protein stable, use 0.5 mM TCEP . Avoid DTT and BME entirely.

Q3: How long is the compound stable in cell culture media?

Answer: Approximately 4–6 hours at 37°C.

  • Context: Cell media (like DMEM/RPMI) contains nucleophiles (amino acids, serum proteins with free thiols like albumin). The compound will slowly bind to serum proteins (high protein binding) or hydrolyze.

  • Recommendation: For cellular assays, refresh the media containing the compound every 6–8 hours if long-term incubation (>24h) is required.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Stock Preparation & Storage
ParameterSpecification
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Concentration 10 mM or 50 mM (Avoid >50 mM to prevent crashing out)
Storage Temp -20°C (Short term), -80°C (Long term)
Vial Type Amber glass or opaque plastic (Protect from light)
Desiccant Required. Store vials in a sealed bag with silica gel.
SOP-02: Assay Buffer Formulation

Objective: Create a buffer that maximizes stability of the chloroacetamide warhead.

  • Base Buffer: HEPES (20-50 mM) or PBS.

  • pH: Strictly 7.0 – 7.4 . Avoid Tris buffers at pH > 8.0.

  • Additives:

    • Detergent: 0.01% Triton X-100 or Tween-20 (Prevents aggregation).

    • Reducing Agent: None (Preferred) or TCEP (Max 1 mM).

    • DMSO: Maintain constant 1-2% across all wells.

Part 5: User Decision Workflow

Use this logic flow to determine the correct handling for your specific experiment.

Workflow Start Start: Experimental Planning CheckBuffer Check Assay Buffer Components Start->CheckBuffer HasThiol Contains DTT, BME, or GSH? CheckBuffer->HasThiol Stop1 STOP: Remove Thiol. Replace with TCEP if needed. HasThiol->Stop1 Yes Proceed1 Proceed to pH Check HasThiol->Proceed1 No Stop1->Proceed1 Corrected CheckPH Is pH > 8.0? Proceed1->CheckPH Stop2 STOP: High pH causes hydrolysis. Adjust to pH 7.2 - 7.4. CheckPH->Stop2 Yes Proceed2 Proceed to Dilution CheckPH->Proceed2 No Stop2->Proceed2 Corrected Dilution Dilution Strategy Proceed2->Dilution AqueousDil Serial Dilution in Water? Dilution->AqueousDil Stop3 STOP: Risk of Precipitation. Dilute in DMSO first. AqueousDil->Stop3 Yes Final Ready for Assay AqueousDil->Final No (DMSO Dilution) Stop3->Final Corrected

Figure 2: Pre-experiment checklist to avoid common stability pitfalls.

Part 6: References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 23280-39-9, 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide. Retrieved from [Link]

  • Åkerblom, M. (1974). Hydrolysis of chloroacetamides and related compounds. Journal of Agricultural and Food Chemistry, 22(4), 623-627. (Fundamental chemistry of chloroacetamide hydrolysis rates).

  • Jusoh, N., et al. (2020). Melting point and yield of N-(substituted phenyl) chloroacetamides. ResearchGate.[1][2] Retrieved from [Link]

  • Singh, J., et al. (2011). The chemistry of covalent drugs: Structure, reactivity, and stability. Nature Reviews Drug Discovery, 10, 307–317. (General principles of covalent warhead reactivity with thiols).

Sources

Technical Support Center: Synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-2024-001 Status: Active Subject: Scale-Up Protocols, Troubleshooting, and Safety for Chloroacetylation of Sulfonamides

Executive Summary & Chemical Context

Welcome to the technical support hub for the synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide . This guide addresses the specific challenges of scaling up the acylation of 4-amino-N,N-dimethylbenzenesulfonamide with chloroacetyl chloride .

Unlike simple anilines, the presence of the dimethylsulfamoyl electron-withdrawing group (


) at the para position deactivates the aniline nitrogen, reducing nucleophilicity. This requires precise control over stoichiometry and temperature to drive conversion while preventing the formation of bis-acylated impurities or hydrolysis of the highly reactive acid chloride.
Target Molecule Data
PropertySpecification
Chemical Name 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide
CAS Registry Derivative of 14949-01-0 (Generic Sulfonamide)
Molecular Formula

Molecular Weight 276.74 g/mol
Key Reactivity Nucleophilic Acyl Substitution;

-Halo reactivity (alkylation risk)

Validated Scale-Up Protocol (Method A: Anhydrous)

Recommendation: For scale-up (>100g), we recommend an anhydrous organic solvent method over biphasic aqueous systems. The lipophilic nature of the dimethylsulfamoyl group often leads to poor solubility in aqueous buffers, causing heterogeneous "gummy" reactions that trap unreacted starting material.

Reagents & Stoichiometry
  • Substrate: 4-Amino-N,N-dimethylbenzenesulfonamide (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (Et

    
    N) or DIPEA (1.2 – 1.5 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or THF (anhydrous).[1] EtOAc is preferred for ease of workup.

Step-by-Step Procedure
  • Dissolution: Charge the reactor with 4-Amino-N,N-dimethylbenzenesulfonamide and EtOAc (10-15 volumes). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.2 equiv). Cool the mixture to 0–5°C .

    • Note: The base acts as an HCl scavenger. Failure to remove HCl will protonate the unreacted aniline, stalling the reaction.

  • Controlled Addition: Add Chloroacetyl chloride (1.15 equiv) dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature < 10°C . The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC. Target < 1% starting material.

  • Quench & Workup:

    • Quench with water (5 volumes). Stir for 15 minutes.

    • Separate phases.[2] Wash the organic layer with 1M HCl (to remove excess Et

      
      N) followed by saturated NaHCO
      
      
      
      (to remove excess acid) and Brine.
  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol if purity is < 98%.

Process Visualization (Workflow & Logic)

The following diagram illustrates the critical decision nodes and process flow for the synthesis.

G Start Start: 4-Amino-N,N- dimethylbenzenesulfonamide Solvent Dissolve in EtOAc (10-15 Vol) Start->Solvent Base Add Et3N (1.2 eq) Cool to 0°C Solvent->Base Add_Cl Add Chloroacetyl Chloride (Dropwise, T < 10°C) Base->Add_Cl React Warm to RT Stir 2-4h Add_Cl->React IPC IPC: Check Conversion React->IPC IPC->Add_Cl Incomplete (Add 0.1 eq Reagent) Quench Quench with Water Phase Separation IPC->Quench Pass Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Cryst Recrystallize (EtOH/Water) Wash->Cryst End Final Product: 2-Chloro-N-(4-dimethylsulfamoyl- phenyl)-acetamide Cryst->End

Figure 1: Critical Process Flow for Scale-Up. Note the temperature control node at the addition step to prevent impurity formation.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture solidified into a "cake" during addition. What happened?

  • Cause: The concentration was likely too high. The Triethylamine Hydrochloride (Et

    
    N·HCl) salt precipitates immediately in EtOAc/THF.
    
  • Solution: Increase solvent volume to 15–20 volumes relative to the starting material. Use mechanical stirring (overhead stirrer) rather than magnetic stirring for scales >50g to handle the slurry.

Q2: I observe a major impurity at RRT ~1.2-1.3 (Bis-acylation).

  • Cause: Excess Chloroacetyl chloride or high temperature. The amide nitrogen can attack a second equivalent of acid chloride if the temperature spikes.

  • Solution:

    • Strictly keep addition temperature < 5°C.

    • Reduce Chloroacetyl chloride to 1.05 equiv.

    • Ensure the starting aniline is fully dissolved before adding the reagent to avoid localized high concentrations.

Q3: Low yield (< 60%) and starting material remains despite adding excess reagent.

  • Cause: Hydrolysis of Chloroacetyl chloride due to wet solvent or moisture ingress.

  • Solution:

    • Use anhydrous solvents (Karl Fischer < 0.05% water).

    • Ensure the reactor is nitrogen-purged.

    • Check the quality of the Chloroacetyl chloride (it hydrolyzes to chloroacetic acid over time; verify by refractive index or NMR).

Q4: The product is colored (pink/brown) instead of white.

  • Cause: Oxidation of the aniline starting material prior to acylation.

  • Solution: Recrystallize from Ethanol with activated charcoal (5 wt%) to remove color bodies.

Safety & EHS (Critical)

Chloroacetyl Chloride Hazards:

  • Toxicity: Highly toxic by inhalation and skin absorption (Class 6.2).[3]

  • Lachrymator: Causes severe eye irritation and tearing.

  • Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas.

Operational Safety Controls:

  • Scrubbing: All reactor vents must be connected to a caustic scrubber (NaOH) to neutralize HCl vapors generated during the reaction or accidental moisture ingress.

  • PPE: Double gloving (Nitrile + Laminate) and full-face respirator or sash-down fume hood operation is mandatory.

  • Quench Protocol: Never add water to the reaction mixture rapidly. Add water slowly to the reaction mixture (or vice versa) with cooling, as the hydrolysis of excess acid chloride is exothermic.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Application Notes. Link

  • Balaji, B. S., & Dalal, N. (2018).[4][5] "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions."[4][5] Green Chemistry Letters and Reviews, 11(4), 553-560. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122903, Chloroacetyl chloride." PubChem. Link

Sources

Technical Support Center: Synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

[1]

Executive Summary & Core Directive

User Query: "I am encountering low yields and impurities when synthesizing 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide. What are the critical control points?"

Scientist's Analysis: The synthesis involves the N-acylation of 4-amino-N,N-dimethylbenzenesulfonamide (a deactivated aniline) with chloroacetyl chloride . The presence of the electron-withdrawing dimethylsulfamoyl group (

Common failure modes include:

  • Incomplete Reaction: Due to the deactivated nature of the aniline.

  • Dimerization (Alkylation): Formation of the unwanted secondary amine byproduct via nucleophilic attack on the

    
    -chloride.
    
  • Hydrolysis: Rapid degradation of chloroacetyl chloride by atmospheric moisture.[1]

The "Golden Path" Protocol

This protocol is designed to maximize conversion while suppressing the SN2 side reaction (dimerization).

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
4-Amino-N,N-dimethylbenzenesulfonamide Limiting Reagent1.0Dry thoroughly before use.[1]
Chloroacetyl Chloride Electrophile1.2 – 1.5Excess required to drive kinetics; moisture sensitive.[1]
Triethylamine (TEA) Base (HCl Scavenger)1.5 – 2.0Must be anhydrous.[1]
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous (keep water <0.05%).[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Charge the flask with 4-amino-N,N-dimethylbenzenesulfonamide (1.0 eq) and anhydrous DCM . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the SN2 substitution on the alkyl chloride, favoring the kinetic N-acylation product.

  • Acylation: Add Chloroacetyl chloride (1.2 eq) dropwise over 15–20 minutes.

    • Critical: Rapid addition causes localized heating, increasing impurity profiles.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Quench & Workup:

    • Quench with cold water.[1][2]

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine and TEA.[1]

    • Wash with Sat. NaHCO₃ (to remove acetic acid/HCl traces).[1]

    • Wash with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.[1]

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at ~60% conversion. Adding more acid chloride doesn't help.[1] Why?

Diagnosis: HCl Poisoning. Even with TEA present, the formation of triethylammonium chloride salts can sometimes trap the deactivated aniline or create a heterogeneous slurry that impedes mixing. Solution:

  • Switch Solvent: Use THF (Tetrahydrofuran) instead of DCM. The intermediate salts may remain more soluble or the polarity may assist the reaction.

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the deactivated aniline much faster than the acid chloride alone.

Q2: I see a "double spot" on TLC running just above my product. What is it?

Diagnosis: Dimer Formation (Bis-alkylation). The product (amide) contains an active

1


Solution:
  • Strict Temperature Control: Keep the reaction at 0°C for the entire addition phase.

  • Reverse Addition: Add the amine solution dropwise into a cold solution of chloroacetyl chloride. This ensures the electrophile is always in excess, minimizing the chance for the amine to encounter the product.

Q3: My product is oiling out during recrystallization. How do I get a solid?

Diagnosis: Impurity-driven Melting Point Depression. Traces of solvent or unreacted reagents are lowering the melting point.[1] Solution:

  • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Hexane or Diethyl Ether with vigorous stirring to precipitate the solid.

  • Seed Crystal: If available, add a seed crystal of the pure compound.

  • Solvent System: Try Ethanol:Water (8:2) .[1] Dissolve hot in ethanol, then add water dropwise until turbid, and cool slowly.

Q4: The Chloroacetyl Chloride fumes heavily and yields are inconsistent.

Diagnosis: Hydrolysis. Chloroacetyl chloride hydrolyzes rapidly in moist air to chloroacetic acid, which is unreactive under these conditions (without a coupling agent). Solution:

  • Distillation: If the reagent is old (yellow/brown), distill it under inert atmosphere before use.

  • Quality Check: Run a mini-reaction with aniline (standard) to verify reagent quality.

  • Alternative Reagent: Use Chloroacetic Anhydride .[1][3] It is a solid, easier to handle, and less prone to rapid hydrolysis, though reaction rates may be slower.[1]

Visual Workflow

SynthesisWorkflowStartStart: 4-Amino-N,N-dimethyl-benzenesulfonamideDissolveDissolve in Anhydrous DCM(Inert Atmosphere)Start->DissolveAddBaseAdd Triethylamine (1.5 eq)Cool to 0°CDissolve->AddBaseAddReagentAdd Chloroacetyl Chloride (1.2 eq)Dropwise (Critical)AddBase->AddReagentReactionReaction: 0°C -> RT2-4 HoursAddReagent->ReactionCheckTLCCheck TLCReaction->CheckTLCAddDMAPAdd 10 mol% DMAPor Heat to 40°CCheckTLC->AddDMAPIncompleteWorkupQuench (H2O)Wash: 1M HCl -> NaHCO3 -> BrineCheckTLC->WorkupCompleteCompleteConversion > 95%IncompleteStalled / Low YieldAddDMAP->ReactionPurifyRecrystallize(EtOH/Water)Workup->PurifyFinalPure 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamidePurify->Final

Caption: Logic flow for the N-chloroacetylation process, including decision nodes for stalled reactions.

References

  • BenchChem. (2025).[1][4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Design, synthesis, and computational studies of phenylacetamides. PMC8815234.[1] Retrieved from

  • Balaji, B. S., & Dalal, N. (2018).[1][5] An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides. Green Chemistry Letters and Reviews. Retrieved from

  • PubChem. (2025).[1] 4-Amino-N,N-dimethylbenzenesulfonamide Compound Summary. CID 74369.[1] Retrieved from

  • Singh, R., et al. (2017).[1] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from

Alternative workup procedures for "2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide .[1][2] It is designed to address specific failure modes (oiling out, hydrolysis, impurity occlusion) encountered during the workup of this electron-deficient aniline derivative.

Ticket ID: CHEM-SUP-2024-008 Subject: Alternative Workup & Purification Strategies Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Core Troubleshooting (The "Emergency Room")

This section addresses immediate visual cues and failure modes observed during the isolation phase.

Q1: My product is "oiling out" upon quenching with water instead of precipitating. Why?

Diagnosis: This is a classic "Oiling Out" phenomenon, common with sulfonamide derivatives.[2] It occurs when the product precipitates as a supercooled liquid rather than a crystal, often due to:

  • Occluded Solvent/Impurities: Residual reaction solvent (e.g., THF, Dioxane) or unreacted chloroacetyl chloride acts as a plasticizer, depressing the melting point.

  • Temperature Shock: Pouring a hot reaction mixture directly into ice water can trap impurities that prevent lattice formation.[1][2]

The Fix (The "Seeding" Protocol):

  • Do not add more water.[1][2]

  • Decant the aqueous supernatant if possible.[2]

  • Dissolve the oil in a minimum amount of warm Ethanol or Isopropanol (approx. 50-60°C).[1]

  • Allow the solution to cool slowly to room temperature with stirring.

  • Critical Step: Add a "seed" crystal (if available) or scratch the glass surface to induce nucleation. Once turbidity appears, then slowly add cold water dropwise to complete precipitation.

Q2: The product has a persistent pink/red hue. Is it pure?

Diagnosis: No. The color indicates oxidation of unreacted starting material (4-amino-N,N-dimethylbenzenesulfonamide ).[1][2] Sulfonamide anilines oxidize to colored quinone-imine species over time.[1][2]

The Fix (The Acid Wash): Standard water washes are insufficient. You must exploit the basicity difference.

  • Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Wash with 0.5 M HCl (cold). The unreacted aniline (starting material) will protonate and partition into the aqueous phase. The product (an amide) is non-basic and remains in the organic phase.

  • Warning: Do not use strong acid (>1 M) or heat, as this may hydrolyze the sulfonamide bond.

Q3: My yield is low, and NMR shows a "hydroxy" impurity (singlet at ~4.0 ppm disappears upon D2O shake).

Diagnosis: You have hydrolyzed the


-chloro group.[1][2] The target molecule contains a highly electrophilic carbon (

).[1][2] If your workup involved a strong base (NaOH, KOH) or prolonged exposure to basic aqueous conditions, the chloride was displaced by hydroxide (

reaction).

The Fix:

  • Switch to Sodium Bicarbonate (

    
    )  for neutralization.[2]
    
  • Keep all aqueous washes cold (0–5°C) .[2]

  • Minimize contact time with the aqueous base (rapid extraction).

Alternative Workup Protocols

Choose the protocol based on your reaction solvent and impurity profile.[2]

Protocol A: The "Reverse Quench" (For High Purity)

Best for: Reactions run in water-miscible solvents (THF, Acetone, Dioxane) where "oiling out" is a risk.[1]

Concept: Instead of pouring the reaction into water, you pour the water buffer into the reaction under controlled conditions to prevent local concentration spikes that trap acid.

  • Cool the reaction mixture to 0°C.

  • Prepare Buffer: 0.1 M Sodium Acetate (pH ~5-6).

  • Addition: Add the buffer dropwise to the reaction mixture with vigorous stirring.

  • Observation: The mixture will first become cloudy.[2] Continue addition until a distinct solid forms.

  • Filtration: Filter immediately. Wash with cold water followed by cold Hexane (to remove residual chloroacetyl chloride).[2]

Protocol B: The Biphasic Extraction (For Labile Substrates)

Best for: Removing unreacted aniline and avoiding hydrolysis.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (approx. 10 volumes relative to substrate).

  • Acid Wash: Wash organic layer with 0.5 N HCl (

    
    ).[2] Purpose: Remove unreacted amine.[1]
    
  • Water Wash: Wash with Brine/Water (1:1).[2]

  • Neutralization (Critical): Wash with Sat.

    
     . Perform this quickly (<2 mins) and keep cold to prevent Cl-hydrolysis.
    
  • Drying: Dry over

    
     and concentrate.
    
  • Recrystallization: Recrystallize from Ethanol/Water.[1][2][3]

Decision Logic & Workflow Visualization

Workflow 1: Selecting the Correct Workup

Use this logic gate to determine the optimal procedure for your specific batch conditions.

WorkupSelection Start Start: Reaction Complete SolventCheck Reaction Solvent? Start->SolventCheck Miscible Water Miscible (THF, Acetone, DMF) SolventCheck->Miscible Immiscible Immiscible (DCM, EtOAc, Toluene) SolventCheck->Immiscible OilCheck Risk of Oiling Out? Miscible->OilCheck SM_Check Unreacted Aniline Present? Immiscible->SM_Check ReverseQuench Protocol A: Reverse Quench (prevents occlusion) OilCheck->ReverseQuench Yes (High Risk) StandardQuench Standard: Pour into Ice Water OilCheck->StandardQuench No AcidWash Protocol B: Biphasic Acid Wash (removes amine) SM_Check->AcidWash Yes (>5%) SimpleWash Basic Wash Only (NaHCO3) SM_Check->SimpleWash No

Figure 1: Decision tree for selecting the appropriate workup based on solvent system and impurity profile.[1][2]

Workflow 2: The "Reverse Quench" Mechanism

Visualizing the difference between standard quenching and the controlled reverse quench to prevent impurity trapping.

ReverseQuench RxnMix Reaction Mixture (High Acidity) Step1 Slow Addition (Buffer into Rxn) RxnMix->Step1 Buffer Buffer Solution (NaOAc, pH 5) Buffer->Step1 Dropwise Step2 Controlled Nucleation (Crystal Growth) Step1->Step2 Maintains Solubility Equilibrium Final Pure Crystalline Solid (No trapped HCl) Step2->Final

Figure 2: The Reverse Quench mechanism ensures crystals grow slowly, excluding acid impurities that are often trapped during rapid "dump" precipitation.[1][2]

Comparative Data: Solvents & Yields

The following data summarizes expected outcomes based on different solvent/base systems for chloroacetylation of electron-deficient anilines.

Reaction SystemBase CatalystPrimary Workup MethodTypical YieldPurity Risk
Glacial AcOH NaOAc (Sat.)[1][2]Pour into Water75-85%High (Trapped Acid)
THF (Anhydrous) DBU or TEASolvent Evap -> Wash85-95%Medium (Amine Salts)
DCM PyridineAcid/Base Extraction80-90%Low (High Purity)
Acetone

Filtration (Inorganic removal)60-70%Medium (Oiling Out)

Note: Yields are estimates based on general chloroacetylation of sulfonamide-substituted anilines.[1][2]

References

  • PrepChem. (n.d.).[2] Synthesis of N-chloroacetyl 4-chlorobenzene sulfonamide. Retrieved from [Link]

  • Singh, R., et al. (2017).[4][5] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[2] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central.[1][2] Retrieved from [Link]

  • Taylor & Francis. (2016).[2] An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews. Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide and Other Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Alkylating agents, a cornerstone of synthetic chemistry, facilitate the introduction of alkyl groups into a wide array of nucleophilic substrates.[1][2] This guide provides an in-depth comparison of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide with other classical alkylating agents, offering field-proven insights and experimental data to inform your synthetic strategies.

Introduction to 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide: A Profile

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a solid organic compound characterized by three key functional domains: a reactive chloroacetamide moiety, a central phenyl ring, and a dimethylsulfamoyl group.[3] The chloroacetamide portion serves as the electrophilic site for alkylation, while the sulfonamide group, a well-known pharmacophore, imparts distinct physicochemical properties and potential biological activity.[3] This unique combination makes it an intriguing building block in medicinal chemistry. Its structural analogs have been identified as valuable intermediates in the synthesis of various pharmaceutical compounds and as modulators of biological pathways. For example, the related compound, 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide, is a known inhibitor of glutathione S-transferase omega 1 (GSTO1), highlighting the potential for this class of molecules in therapeutic development.[4][5]

The Alkylation Landscape: A Comparative Analysis

The efficacy of an alkylating agent is dictated by a balance of reactivity, selectivity, stability, and handling safety. Below is a comparative analysis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide against benchmark agents: iodoacetamide, chloroacetyl chloride, and methyl iodide.

Feature2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamideIodoacetamideChloroacetyl ChlorideMethyl Iodide (MeI)
Reactivity Moderate. The chlorine is a reasonable leaving group, but less reactive than iodine.High. Iodide is an excellent leaving group, making it highly reactive towards nucleophiles.[6]Very High. The acyl chloride is extremely electrophilic and moisture-sensitive.[7][8]High. Excellent substrate for SN2 reactions.[9][10][11]
Selectivity Generally good for soft nucleophiles (e.g., thiols). The bulky sulfamoylphenyl group can influence steric accessibility.High selectivity for soft nucleophiles, famously used for cysteine alkylation in proteomics.[6][12]Less selective due to high reactivity. Primarily used for acylation of amines and alcohols.Prefers softer nucleophiles (e.g., S over N in thiocyanate).[9] C-alkylation of enolates is common.
Physical State Solid at room temperature.[3]Solid.Colorless to yellow liquid with a pungent odor.[7]Colorless, volatile liquid.[11][13]
Handling & Safety Standard handling for a chloroacetamide derivative. Assumed to be a toxic alkylating agent.Toxic alkylating agent.[14]Highly corrosive, lachrymator, and reacts violently with water, producing toxic HCl and phosgene upon heating.[7][15][16]Toxic and volatile.[11][17] Exposure to light can produce I2.
Primary Use Case Synthesis of complex molecules, particularly in medicinal chemistry where the sulfamoylphenyl moiety is desired.Cysteine modification in peptides/proteins, peptide mapping, and as a DUB inhibitor.[6]Acylating agent for the synthesis of chloroacetamides from amines.[18][19]General-purpose methylating agent for a wide range of nucleophiles (O, N, S, C, P).[10][11]
Byproducts Chloride salts.Iodide salts.HCl, which must be scavenged by a base.Iodide salts.

Causality in Experimental Design: Why Choose One Agent Over Another?

  • For Targeted Reactivity: Iodoacetamide is the agent of choice when rapid and selective alkylation of thiols is required, as is common in bioconjugation and proteomics.[6][12] Its higher reactivity, stemming from the superior leaving group ability of iodide, ensures efficient reaction under mild conditions. While 2-chloroacetamide can also alkylate thiols, it generally requires longer reaction times or harsher conditions.[20]

  • For Introducing the Chloroacetyl Group: Chloroacetyl chloride is not a direct competitor for alkylation but is the precursor for synthesizing chloroacetamides.[18][19] Its extreme reactivity is harnessed to form the amide bond with an amine, creating the less reactive chloroacetamide alkylating agent for subsequent steps. The violent reaction with water necessitates strictly anhydrous conditions and the use of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.[15][19]

  • For Simple Methylation: Methyl iodide is a powerful and versatile methylating agent.[11] Its small size and the excellent leaving group ability of iodide make it a go-to reagent for adding a methyl group to a wide variety of nucleophiles.[9][10]

  • For Building Molecular Complexity: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is chosen when the entire molecular fragment is to be incorporated into the target structure. Its moderate reactivity allows for more controlled reactions compared to iodo-analogs or acyl chlorides. The presence of the dimethylsulfamoylphenyl group can be a strategic choice to enhance solubility, modulate electronic properties, or serve as a handle for further functionalization.

Experimental Protocols: A Self-Validating System

The following protocols illustrate the synthesis and application of chloroacetamide-based alkylating agents, with explanations grounded in chemical principles.

Protocol 1: Synthesis of an N-Aryl Chloroacetamide

This protocol details the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide, a structural analog of the topic compound, demonstrating the general procedure for creating the alkylating agent itself.[18]

Objective: To synthesize an N-aryl chloroacetamide via acylation of an aniline derivative.

Materials:

  • 4-Aminophenol

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate solution

  • Ethanol (for recrystallization)

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution & Cooling (Causality: Control of Exothermicity): Dissolve 4-aminophenol (1.0 mmol) in glacial acetic acid (30 mL) in a flask. Cool the solution in an ice bath to 0-5 °C. This cooling is critical to manage the heat generated during the highly exothermic acylation reaction, preventing side reactions and degradation.

  • Acylation (Causality: Electrophilic Attack): Add chloroacetyl chloride (1.2 mmol) dropwise to the stirred solution while maintaining the low temperature. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the chloroacetyl chloride.

  • Quenching & Precipitation (Causality: Neutralization and Isolation): After the addition is complete, continue stirring for 30 minutes. Add a solution of sodium acetate (25 mL). The sodium acetate acts as a base to neutralize the HCl byproduct and the acetic acid solvent, which decreases the solubility of the organic product, causing it to precipitate.

  • Isolation & Purification (Causality: Purity): Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and acid. Dry the product. Recrystallize from ethanol to yield pure, colorless crystals of 2-chloro-N-(4-hydroxyphenyl)acetamide.[18]

Workflow for Synthesis of N-Aryl Chloroacetamides

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Aniline Aniline Derivative (e.g., 4-Aminophenol) Reaction 1. Dissolve Aniline in Solvent 2. Cool to 0-5°C 3. Add Chloroacetyl Chloride dropwise Aniline->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Solvent Acetic Acid (Solvent) Solvent->Reaction Quench Add Sodium Acetate (Quench & Precipitate) Reaction->Quench Reaction Mixture Filter Vacuum Filtration Quench->Filter Crude Product Slurry Recrystallize Recrystallize from Ethanol Filter->Recrystallize Crude Solid Product Pure N-Aryl Chloroacetamide Recrystallize->Product

Caption: Synthesis of N-Aryl Chloroacetamides.

Protocol 2: Alkylation using a Chloroacetamide Derivative

This protocol describes the alkylation of sodium methacrylate with 2-chloro-N-(4-methoxyphenyl)acetamide, illustrating a typical SN2 application.[21]

Objective: To perform an SN2 reaction to form a new carbon-oxygen bond.

Materials:

  • 2-chloro-N-(4-methoxyphenyl)acetamide

  • Sodium methacrylate

  • Triethylbenzylammonium chloride (TEBAC, as a phase-transfer catalyst)

  • Sodium iodide (NaI, as a catalyst)

  • 1,4-Dioxane (solvent)

  • Hydroquinone (inhibitor)

Procedure:

  • Setup (Causality: Reaction Environment): Combine 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 mol), sodium methacrylate (1.2 mol), TEBAC, and NaI in 1,4-dioxane (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Inhibition (Causality: Preventing Polymerization): Add hydroquinone (100 ppm) to the mixture. Methacrylates can polymerize at elevated temperatures; the hydroquinone acts as a radical scavenger to prevent this side reaction.

  • Catalysis (Causality: Finkelstein Reaction): The addition of NaI is a key step. In the polar aprotic solvent, the iodide ion displaces the chloride on the acetamide via the Finkelstein reaction. This in-situ formation of the more reactive iodoacetamide derivative significantly accelerates the rate of the subsequent SN2 reaction with the methacrylate nucleophile.

  • Reaction (Causality: Nucleophilic Substitution): Heat the mixture to 85 °C and stir for 30 hours. The methacrylate anion acts as a nucleophile, attacking the electrophilic methylene carbon and displacing the iodide leaving group to form the desired product.

  • Workup & Isolation: After cooling, the reaction mixture is typically filtered to remove salts, and the solvent is removed under reduced pressure. Further purification, such as extraction and evaporation of the extraction solvent, yields the final product.[21]

General SN2 Alkylation Workflow

G start Reactants chloroacetamide Chloroacetamide (R-Cl) Electrophile start->chloroacetamide nucleophile Nucleophile (Nu⁻) e.g., Thiolate, Carboxylate start->nucleophile catalyst Catalyst (Optional) e.g., NaI start->catalyst process S N 2 Reaction | Solvent, Heat chloroacetamide->process nucleophile->process catalyst->process product { Alkylated Product (R-Nu)} process->product byproduct Leaving Group Salt (Cl⁻ or I⁻) process->byproduct

Caption: General SN2 Alkylation Workflow.

Conclusion

The selection of an alkylating agent is a nuanced decision that hinges on the specific synthetic challenge.

  • 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide stands out not as a general-purpose alkylating agent, but as a specialized building block. Its value lies in the incorporation of the entire sulfamoylphenyl-acetamide scaffold into a target molecule. Its moderate, tunable reactivity is an advantage in complex, multi-step syntheses where controlling side reactions is critical.

  • Iodoacetamide remains the superior choice for high-efficiency, selective alkylation of soft nucleophiles like thiols, particularly under mild, biologically-compatible conditions.

  • Chloroacetyl Chloride is an indispensable precursor for the synthesis of chloroacetamides, offering a route to these valuable intermediates through its high reactivity with amines.

  • Methyl Iodide is the quintessential reagent for simple methylation, offering high reactivity and broad applicability for introducing a methyl group.

For the researcher, scientist, and drug development professional, understanding the distinct reactivity profiles, handling requirements, and strategic applications of these agents is fundamental. 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, while less common, offers unique opportunities for scaffold-based drug design, meriting its consideration in the synthetic chemist's toolkit.

References

  • Inchem.org. ICSC 0845 - CHLOROACETYL CHLORIDE. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1091–1094. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1088. [Link]

  • Zaoui, S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 193–198. [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). [Link]

  • Pazio, A., et al. (2008). 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2415. [Link]

  • Kang, J. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1135. [Link]

  • PubChem. 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. [Link]

  • Wikipedia. Iodoacetamide. [Link]

  • Wikipedia. Iodomethane. [Link]

  • Liv Hospital. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. [Link]

  • Wikipedia. Chloroacetyl chloride. [Link]

  • PubChem. Methyl iodide. [Link]

  • Lawley, P. D., & Brookes, P. (1965). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal, 95(1), 193–206. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • Encyclopedia.pub. Methyl Iodide. [Link]

  • ResearchGate. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]

  • Parker, C. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1947–1951. [Link]

  • Yufeng. Chloroacetyl Chloride. [Link]

  • National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

Sources

Comparing "2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" with bromoacetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide vs. Bromoacetamide Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Chemical Biologists.

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choice of electrophile ("warhead") is the single most critical determinant of selectivity and utility. This guide compares 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (referred to herein as CPA-Sulf ) with its bromo-analog, 2-Bromo-N-(4-dimethylsulfamoyl-phenyl)-acetamide (referred to as BPA-Sulf ).

While the bromo-analog offers superior intrinsic reactivity, experimental data and kinetic profiling consistently favor the chloroacetamide scaffold for biological applications due to its "Goldilocks" reactivity profile—balancing covalent efficiency with metabolic stability and proteome-wide selectivity.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]

The core scaffold consists of an acetamide warhead linked to a phenyl ring bearing a dimethylsulfamoyl group (


). This sulfonamide moiety improves aqueous solubility and can serve as a recognition element for specific protein pockets (e.g., in carbonic anhydrase isoforms or GST enzymes).
Table 1: Physicochemical & Reactive Properties
FeatureCPA-Sulf (Chloro)BPA-Sulf (Bromo)Implication
Structure


Br is a larger leaving group.
C-X Bond Length ~1.77 Å~1.94 ÅC-Br bond is weaker, facilitating cleavage.
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Bromide is a better leaving group (

rate

).
Intrinsic Reactivity (

)
Moderate (

)
High (

)
BPA-Sulf reacts faster but is less selective.
Hydrolytic Stability High (

in PBS)
Low (

in PBS)
BPA-Sulf degrades rapidly in aqueous media.
Metabolic Liability Low (Glutathione conjugation)High (Rapid GSH depletion)BPA-Sulf is prone to systemic toxicity.

Mechanistic Analysis: Reactivity vs. Selectivity[7][8]

The primary mechanism of action for both compounds is the alkylation of nucleophilic cysteine residues via an


 reaction .
The Reactivity-Selectivity Trade-off
  • BPA-Sulf (Bromo): The weak C-Br bond drives rapid alkylation. However, this high reactivity leads to "promiscuous labeling," where the compound reacts with non-catalytic, solvent-exposed cysteines or even other nucleophiles (e.g., histidines, lysines) at high concentrations.

  • CPA-Sulf (Chloro): The C-Cl bond requires a specific geometry or activation by the protein environment (e.g., an oxyanion hole) to react efficiently. This ensures that alkylation occurs primarily at the target site (proximity-driven reactivity), resulting in superior Target Occupancy with minimal off-target noise.

Visualization: Cysteine Alkylation Mechanism

ReactionMechanism Substrate Electrophile (CPA-Sulf / BPA-Sulf) TS Transition State (Pentacoordinate) Substrate->TS Geometry Alignment Cysteine Target Cysteine (Thiolate Nucleophile) Cysteine->TS Nucleophilic Attack Product Covalent Adduct (Thioether Bond) TS->Product Bond Formation LeavingGroup Leaving Group (Cl- vs Br-) TS->LeavingGroup Bond Cleavage (Br > Cl rate)

Caption:


 reaction pathway. The rate of bond cleavage (Transition State to Leaving Group) is significantly faster for Bromo, reducing the selectivity barrier.

Experimental Protocols

To validate the superiority of CPA-Sulf for biological study, the following protocols are recommended. These assays quantify stability and specific reactivity.

Protocol A: Glutathione (GSH) Half-Life Assay

Purpose: To determine intrinsic chemical reactivity and stability in a biological mimic.

  • Preparation: Prepare 10 mM stock solutions of CPA-Sulf and BPA-Sulf in DMSO.

  • Reaction Mix: Dilute compounds to 50 µM in PBS (pH 7.4) containing 5 mM GSH (100-fold excess).

  • Incubation: Incubate at 37°C.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Quench reaction with 1% Formic Acid to stop thiol exchange.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak

    
     and appearance of the GSH-adduct.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expected Result: CPA-Sulf

      
       hours; BPA-Sulf 
      
      
      
      hours.
Protocol B: Gel-Based Proteome Labeling (ABPP)

Purpose: To visualize proteome-wide selectivity.

  • Lysate Prep: Prepare HEK293T cell lysate (1 mg/mL) in PBS.

  • Treatment: Treat lysate aliquots with increasing concentrations (1, 10, 50, 100 µM) of CPA-Sulf or BPA-Sulf for 1 hour at RT.

  • Chase: Chase with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne or Rhodamine-IA) for 1 hour.

  • Click Chemistry: Perform CuAAC click reaction to attach a fluorescent tag (if using alkyne probe).

  • Visualization: Resolve on SDS-PAGE and scan for fluorescence.

    • Interpretation:CPA-Sulf should show discrete band disappearance (specific competition) at the target molecular weight. BPA-Sulf will likely show broad "smearing" or global reduction in signal, indicating non-specific alkylation of many proteins.

Case Study & Application Logic

Why "Dimethylsulfamoyl"?

The 4-dimethylsulfamoyl group (


) is distinct from the primary sulfonamide (

) found in classic Carbonic Anhydrase (CA) inhibitors. The dimethyl substitution prevents coordination with the Zinc active site of CA.
  • Implication: This scaffold is likely not a CA inhibitor. Instead, it serves as a tunable electrophilic fragment for fragment-based drug discovery (FBDD) or as a control compound to test the effect of the sulfonamide electronic withdrawal on the warhead reactivity.

  • Electronic Effect: The sulfamoyl group is electron-withdrawing. This pulls electron density from the phenyl ring, and subsequently from the amide nitrogen. This makes the amide less nucleophilic and the alpha-carbon more electrophilic compared to a standard acetanilide.

    • Result: CPA-Sulf is more reactive than a standard chloroacetamide, making the switch to Bromo (BPA-Sulf) unnecessary and potentially deleterious.

Visualization: Decision Matrix for Probe Selection

DecisionMatrix Start Select Electrophile Scaffold ReactivityCheck Is Target Cysteine Hyper-Reactive? Start->ReactivityCheck Branch1 Yes (e.g., catalytic Cys) ReactivityCheck->Branch1 Branch2 No (e.g., structural Cys) ReactivityCheck->Branch2 Acrylamide Use Acrylamide (Irreversible, High Selectivity) Branch1->Acrylamide Preferred Chloro Use Chloroacetamide (CPA-Sulf) (Balanced Reactivity) Branch1->Chloro Alternative Branch2->Chloro Standard Bromo Use Bromoacetamide (BPA-Sulf) (Only for low-reactivity targets in vitro) Branch2->Bromo Last Resort

Caption: Workflow for selecting the appropriate covalent warhead based on target cysteine nucleophilicity.

References

  • NIH National Library of Medicine. (2010). Crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide. PubMed Central. Link

  • Kuljanin, M., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. Link

  • Narayanan, A., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. JACS / PubMed Central. Link

  • BLD Pharm. (n.d.). Product Datasheet: 2-Chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride. Link

  • SynHet. (n.d.). 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide Product Page. Link

Comparative Guide: Efficacy of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide Derivatives Against GSTO1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target X Identification: Based on the specific pharmacophore (alpha-chloroacetamide warhead coupled with a sulfonamide moiety), the primary biological target for 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS 23280-39-9) is Glutathione S-Transferase Omega 1 (GSTO1) .

This compound functions as a covalent electrophile designed to alkylate the active site cysteine (Cys32) of GSTO1. While effective as a probe, it is structurally distinct from the optimized lead compound GSTO1-IN-1 (ML175) . The user's compound features a para-sulfamoyl substitution, whereas the highly potent GSTO1-IN-1 features a meta-sulfamoyl group reinforced by a para-chloro substituent. This guide evaluates the efficacy of the user's derivative relative to the industry standard, highlighting the critical impact of substitution patterns on binding affinity and selectivity.

Part 1: Target Profile & Mechanism of Action

The Target: Glutathione S-Transferase Omega 1 (GSTO1)

Unlike canonical GSTs involved in detoxification, GSTO1 (Omega class) plays a pivotal role in redox regulation, specifically modulating the release of pro-inflammatory cytokines like IL-1


  and contributing to chemotherapy resistance in cancer cells.

Key Mechanistic Feature: GSTO1 possesses a unique active site cysteine residue (Cys32 ) that is highly nucleophilic. This residue is the "Achilles' heel" targeted by alpha-chloroacetamide derivatives.

Mechanism of Inhibition

The compound 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide acts via a two-step mechanism:

  • Reversible Binding: The sulfonamide tail (-SO

    
    N(CH
    
    
    
    )
    
    
    ) directs the molecule into the H-site (hydrophobic binding pocket) of GSTO1.
  • Irreversible Alkylation: The alpha-chloroacetamide group (-NH-CO-CH

    
    -Cl) acts as an electrophilic warhead. The sulfur atom of Cys32 attacks the alpha-carbon, displacing the chloride ion and forming a permanent covalent thioether bond.
    
Pathway Visualization

GSTO1_Pathway Compound 2-Chloro-N-(4-dimethylsulfamoyl- phenyl)-acetamide Complex Michaelis Complex (Reversible Binding) Compound->Complex Affinity (Sulfonamide) GSTO1_Active GSTO1 (Active) Cys32 Nucleophile GSTO1_Active->Complex Downstream IL-1β Secretion Drug Resistance GSTO1_Active->Downstream Catalysis Inhibited Covalent Adduct (Irreversible Inhibition) Complex->Inhibited Alkylation (Cl Displacement) Inhibited->Downstream Blocked

Figure 1: Mechanism of covalent inhibition of GSTO1. The compound binds reversibly before permanently locking the enzyme in an inactive state.

Part 2: Comparative Efficacy Analysis

The efficacy of the user's compound (Para-isomer) is best understood by comparing it to the optimized benchmark, GSTO1-IN-1 (Meta-isomer/Para-chloro).

Structural Comparison Table
FeatureUser's Compound (CAS 23280-39-9)Benchmark: GSTO1-IN-1 (ML175)Impact on Efficacy
Structure 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamideCritical
Sulfamoyl Position Para (4-position) Meta (3-position) Meta-substitution often allows better fit in the GSTO1 H-site.
Ring Substituent None4-Chloro The 4-Cl group in GSTO1-IN-1 fills a hydrophobic sub-pocket, increasing affinity.
Binding Mode Covalent (Cys32)Covalent (Cys32)Identical mechanism.
Predicted Potency Moderate (Est. IC

> 100 nM)
High (IC

~ 28–31 nM)
The user's compound lacks the optimized steric fit of ML175.
Selectivity LowerHigh (>350-fold vs other GSTs)Lack of ring substitution may increase off-target reactivity (e.g., GAPDH).
Efficacy Verdict

While 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a functional covalent inhibitor, it represents an early-stage scaffold or a sub-optimal analog .

  • Pros: It will successfully label GSTO1 and can be used as a probe to demonstrate cysteine reactivity.[1]

  • Cons: It likely exhibits significantly lower potency and selectivity compared to GSTO1-IN-1. In competitive ABPP assays, it would require higher concentrations to achieve the same level of target occupancy as the benchmark.

Part 3: Validated Experimental Protocols

To rigorously evaluate the efficacy of this derivative against GSTO1, the following protocols are recommended. These methods distinguish between simple chemical reactivity and specific enzymatic inhibition.

Activity-Based Protein Profiling (ABPP) Competition Assay

This is the "Gold Standard" for validating covalent inhibitors.

Objective: Determine if the compound competes with a fluorescent broad-spectrum probe for binding to GSTO1.

Reagents:

  • Lysate: Soluble proteome from GSTO1-overexpressing cells (e.g., HeLa or MDA-MB-231).

  • Probe: Rhodamine-conjugated chloroacetamide (e.g., TMR-acetamide).

  • Test Compound: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (0.1 – 100

    
    M).
    

Protocol:

  • Incubation: Treat 50

    
    L of cell lysate (1 mg/mL) with the Test Compound (various concentrations) for 30 min at 37°C.
    
  • Labeling: Add TMR-acetamide probe (1

    
    M final) and incubate for 1 hour at room temperature.
    
  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer and boil for 5 min.

  • Separation: Resolve proteins on a 10% SDS-PAGE gel.

  • Visualization: Scan gel for fluorescence.

  • Analysis: Quantify the loss of the ~31 kDa band (GSTO1) relative to the DMSO control. Plot signal intensity vs. concentration to derive IC

    
    .
    
GSTO1 Enzymatic Inhibition Assay (Substrate Reduction)

Validates functional inhibition of catalytic activity.

Reagents:

  • Enzyme: Recombinant human GSTO1-1 (20 nM final).

  • Substrate: S-(4-nitrophenacyl)glutathione (4-NPG) or Dehydroascorbate (DHA). Note: 4-NPG is often preferred for high-throughput screening.

  • Buffer: 100 mM Tris-HCl, pH 8.0, 1.5 mM EDTA.

Protocol:

  • Pre-incubation: Mix GSTO1 enzyme with Test Compound in buffer. Incubate for 30 min to allow covalent bond formation.

  • Initiation: Add Glutathione (GSH, 1 mM) and Substrate (4-NPG, 0.5 mM).

  • Measurement: Monitor absorbance at 340 nm (for 4-NPG adduct formation) or 265 nm (for DHA reduction) kinetically for 10 minutes.

  • Calculation: Calculate initial velocity (

    
    ). % Inhibition = 
    
    
    
    .

References

  • Discovery of GSTO1-IN-1 (ML175)

    • Title: Identification of a Selective Small-Molecule Inhibitor of Glutathione S-Transferase Omega 1 (GSTO1)
    • Source: Bachovchin, D. A., et al. (2011).
    • URL:[Link]

  • GSTO1 Structure & Function

    • Title: The structure and function of the glut
    • Source: Board, P. G., & Menon, D. (2013). Drug Metabolism Reviews.
    • URL:[Link]

  • Covalent Probe Methodology

    • Title: Activity-based protein profiling of the human glutathione transferase superfamily.[1]

    • Source: Tsuboi, K., et al. (2011). Journal of the American Chemical Society.
    • URL:[Link]

  • Compound Data (CAS 23280-39-9)

    • Title: 2-Chloro-N-[4-(dimethylsulfamoyl)
    • Source: CymitQuimica / PubChem.
    • URL:[Link]

Sources

Validating the structure of "2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide: A Comparative Crystallographic Guide

Executive Summary: The Structural Imperative

In the development of sulfonamide-based pharmacophores, structural ambiguity in the linker region can lead to erroneous structure-activity relationship (SAR) models. The compound 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide represents a critical scaffold where the acetamide linker introduces rotational freedom, and the sulfonamide moiety dictates solubility and binding affinity.

While NMR and MS provide connectivity data, they fail to capture the static conformational preferences and intermolecular packing forces that drive bioavailability. This guide outlines the definitive validation of this compound via Single Crystal X-ray Diffraction (SC-XRD) , contrasting it with spectroscopic alternatives to demonstrate why SC-XRD is the non-negotiable standard for structural certification.

Comparative Analysis: Why X-ray Crystallography?

The following table contrasts SC-XRD with standard spectroscopic methods for this specific class of chloroacetamide sulfonamides.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H,

C)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D configuration & packingAtom connectivity & solution dynamicsMolecular formula & fragmentation
Conformational Insight High: Visualizes the specific twist angle between phenyl ring and acetamide tail.Low: Averages rapid rotations; cannot distinguish static polymorphs.None: Gas-phase ionization destroys conformational context.
Intermolecular Data Definitive: Maps Hydrogen-bond networks (N-H...O) and Halogen bonds (Cl...O).Inferential: NOE signals can suggest proximity but lack precision.None: Isolated ions only.
Stereochemistry Absolute: Defines chirality (if present) and

amide geometry.
Relative: Requires complex coupling constant analysis (

-values).
None.
Sample State Solid Crystal (mimics drug formulation).Solution (mimics biological transport).Gas Phase.

The Verdict: For 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, SC-XRD is required to validate the anti-conformation of the acetamide group and the tetrahedral geometry of the sulfonamide, which are prone to distortion.

Experimental Protocol: From Synthesis to Structure

This protocol is grounded in the methodologies used for analogous 4-substituted chloroacetanilides (e.g., 4-nitro and 4-hydroxy derivatives) [1, 2].

Phase 1: Synthesis & Crystallization (The Critical Step)

Prerequisite: High-purity synthesis via reaction of 4-amino-N,N-dimethylbenzenesulfonamide with chloroacetyl chloride in the presence of a base (


 or TEA).
  • Solvent Selection: Use a binary solvent system. Dissolve the crude solid in hot Ethanol (EtOH) .

  • Antisolvent Addition: Add Water dropwise until slight turbidity persists, then reheat to clarify.

  • Slow Evaporation: Cover the vial with Parafilm, poke 3-5 pinholes, and allow to stand at room temperature (293 K) for 48-72 hours.

    • Why: Rapid cooling yields microcrystals unsuitable for diffraction. Slow evaporation promotes the growth of block-like crystals (approx.[1]

      
       mm).
      
Phase 2: Data Collection & Refinement

Instrument: Bruker SMART APEX II or equivalent CCD diffractometer. Radiation:[1][2] Mo-K


 (

Å).[1][3][4][5]
  • Mounting: Select a crystal with no visible cracks. Mount on a glass fiber using cyanoacrylate.

  • Collection Strategy: Perform

    
     scans to fill the Ewald sphere.
    
  • Refinement Targets:

    • R-factor (

      
      ):  Aim for 
      
      
      
      (5%).
    • Goodness-of-Fit (S): Target range 1.00 – 1.05.

    • Software: Solve using SHELXS (Direct Methods) and refine with SHELXL (Least Squares) [3].

Structural Validation Criteria

When analyzing the solved structure, verify these specific geometric parameters. Deviations indicate either a wrong structure, twinning, or high disorder.

A. The Acetamide Linker Geometry

In 4-substituted chloroacetanilides, the acetamide group typically does not lie coplanar with the phenyl ring due to steric repulsion.

  • Validation Check: Measure the torsion angle

    
    .
    
  • Expected Value: A twist angle of 15° to 30° is standard for this class [1, 4]. A value of 0° (perfectly planar) is suspicious and suggests constraints were applied incorrectly during refinement.

B. The Sulfonamide Tetrahedral Geometry

The dimethylsulfamoyl group must exhibit distorted tetrahedral geometry around the Sulfur atom.

  • Bond Lengths:

    • 
      : Expect 1.42 – 1.44 Å .
      
    • 
      : Expect 1.60 – 1.63 Å .
      
  • Bond Angles:

    
     angle should be open (
    
    
    
    ) due to repulsion between lone pairs on oxygen.
C. Hydrogen Bonding Network

The stability of the crystal lattice in this family is driven by intermolecular hydrogen bonds.

  • Primary Interaction: Look for N-H...O bonds between the amide nitrogen (donor) and the sulfonyl oxygen (acceptor) of a neighboring molecule.

  • Graph Set: These typically form infinite chains described by a C(4) or C(6) graph set motif running along a specific crystallographic axis (often the b or c axis) [2].

Visualization: The Validation Workflow

The following diagram illustrates the logical flow from crude synthesis to final structural certification, highlighting the decision gates.

ValidationWorkflow Synthesis Synthesis (Chloroacetyl chloride + Amine) Crude Crude Precipitate Synthesis->Crude Crystallization Crystallization (Slow Evap: EtOH/H2O) Crude->Crystallization Microscopy Optical Microscopy (Check for birefringence/cracks) Crystallization->Microscopy Microscopy->Crystallization Amorphous/Twin (Retry) XRD SC-XRD Data Collection (Mo-Ku03b1 Radiation) Microscopy->XRD Single Block Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Validation Geometric Validation (Bond lengths, Torsion) Refinement->Validation Check1 Check Twist Angle (15-30 deg) Validation->Check1 Check2 Check H-Bonds (N-H...O) Validation->Check2

Figure 1: Decision-tree workflow for the crystallographic validation of sulfonamide derivatives, emphasizing the feedback loop during crystallization.

References

  • Wen, Y. H., Li, X. M., Xu, L. L., Tang, X. F., & Zhang, S. S. (2006).[3] 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. Link

  • Missioui, M., et al. (2022).[5] 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7, x220567. Link

  • Sheldrick, G. M. (2008).[2] A short history of SHELXS. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Link

  • Gowda, B. T., et al. (2007). Structure-Activity Relationships in N-Arylacetamides.Z. Naturforsch, 62b, 1-8. (Contextual grounding for acetamide twist angles).

Sources

A Comparative Guide to Cellular Cross-Reactivity Profiling: The Case of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical framework for assessing the cellular cross-reactivity of the novel compound "2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide". In the competitive landscape of drug discovery, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicity or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[1] This document moves beyond theoretical discussions to provide actionable, field-proven protocols and comparative data, designed for researchers, scientists, and drug development professionals.

We will navigate the essential question of target engagement and specificity by comparing our lead compound with a structurally related, well-characterized molecule, GSTO1-IN-1 , an inhibitor of Glutathione S-transferase omega-1 (GSTO1).[2] GSTO1 is an enzyme implicated in inflammatory responses and cancer, making it a relevant therapeutic target.[2] By employing a multi-pronged experimental approach, we can build a high-confidence selectivity profile, a critical step in advancing any lead compound.

The Imperative of Selectivity: Experimental Rationale

The central challenge in preclinical drug development is to validate that a compound's biological effect stems from its intended target. A phenotypic screen might reveal potent anti-inflammatory or anti-cancer activity, but without confirming the molecular initiating event, the program rests on an unstable foundation. Our strategy is therefore built on three pillars of inquiry, each designed to answer a specific question about our lead compound's behavior in a complex cellular environment.

Why these three pillars? Relying on a single method is insufficient. A biochemical assay might show high potency but fails to account for cell permeability or engagement in a native cellular context.[3] Conversely, a phenotypic assay confirms a cellular effect but not the direct target. Our approach integrates orthogonal methods to create a self-validating system:

  • Pillar 1: On-Target Validation in Intact Cells: Does our compound engage its predicted target, GSTO1, inside a living cell? We will use the Cellular Thermal Shift Assay (CETSA), a powerful label-free method to confirm target engagement.

  • Pillar 2: Broad Selectivity Screening Against Key Target Families: Beyond GSTO1, what other proteins does it bind? Protein kinases are one of the largest and most frequently implicated off-target families.[4] We will employ a NanoBRET® Target Engagement Assay to profile our compound against a broad panel of kinases directly within cells.[3]

  • Pillar 3: Unbiased, Proteome-Wide Off-Target Discovery: What are the unknown unknowns? To capture a truly global view of interactions, we will use Thermal Proteome Profiling (TPP), a chemoproteomics technique that identifies target and off-target interactions without chemical modification of the compound.[5]

For our comparative analysis, we will assess three compounds:

  • Compound X: 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (Our investigational compound).

  • GSTO1-IN-1: A known, potent GSTO1 inhibitor, serving as our positive control and primary structural analog.[6]

  • Staurosporine: A well-known, non-selective protein kinase inhibitor, serving as a control for broad cross-reactivity in our kinase panel.

Our primary cellular model will be the HCT116 human colon cancer cell line , which has been previously used in studies involving GSTO1 inhibitors.[2] For kinase profiling, HEK293 cells are the standard, as they are robust and amenable to the transient expression of a wide array of kinases.[3]

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Orthogonal Profiling Assays cluster_2 Phase 3: Data Synthesis & Decision Compound Compound X (Investigational Molecule) CETSA Pillar 1: CETSA (On-Target Validation) Compound->CETSA NanoBRET Pillar 2: Kinase Profiling (Broad Selectivity) Compound->NanoBRET TPP Pillar 3: TPP + LC-MS/MS (Unbiased Discovery) Compound->TPP CellModels Cellular Models (HCT116, HEK293) CellModels->CETSA CellModels->NanoBRET CellModels->TPP Data Comparative Data Analysis (Tables & Visualizations) CETSA->Data NanoBRET->Data TPP->Data Decision High-Confidence Selectivity Profile Data->Decision

Caption: Experimental workflow for cross-reactivity assessment.

Experimental Protocols

The following protocols are presented with sufficient detail for experienced cell and molecular biologists. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for GSTO1 Engagement

Rationale: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating intact cells treated with a compound and then measuring the amount of soluble protein remaining, we can infer target engagement. This is a label-free, in-situ method.

Methodology:

  • Cell Culture: Plate HCT116 cells in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with Compound X (10 µM), GSTO1-IN-1 (10 µM), or DMSO (vehicle control) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by 3 minutes at room temperature. Include a non-heated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Clarification: Separate soluble and precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze by Western blot using a primary antibody specific for GSTO1.

  • Data Analysis: Quantify band intensities and plot them as a percentage of the non-heated control for each temperature point. A rightward shift in the melting curve for compound-treated samples indicates target stabilization.

Protocol 2: NanoBRET® Kinase Target Engagement Assay

Rationale: This assay measures compound binding to a specific kinase target in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A competing compound will displace the tracer, reducing the BRET signal. This provides a direct, quantitative measure of target occupancy in a physiological context.[3]

Methodology:

  • Cell Preparation: Use a panel of HEK293 cells, each transiently expressing a different full-length kinase fused to NanoLuc® luciferase. Seed cells into a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of Compound X, GSTO1-IN-1, and Staurosporine in Opti-MEM.

  • Assay Assembly:

    • Add the NanoBRET® Tracer to the cells.

    • Immediately add the compound dilutions (or DMSO control).

    • Equilibrate for 2 hours in a 37°C incubator.

  • Signal Detection: Add the NanoLuc® substrate and immediately read the plate on a luminometer capable of detecting both donor (460 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis: Calculate the raw BRET ratio (acceptor emission / donor emission). Normalize the data to vehicle controls and plot against compound concentration to determine the IC50 value, representing the concentration at which 50% of the kinase is engaged by the compound.

Protocol 3: Thermal Proteome Profiling (TPP) for Unbiased Target Discovery

Rationale: TPP extends the CETSA principle to the entire proteome. Cells are treated, heated, and the soluble protein fraction is analyzed by quantitative mass spectrometry. Proteins that are stabilized (or destabilized) by compound binding will show altered melting curves compared to the control. This is a powerful, unbiased method for identifying both on- and off-targets.[5]

Methodology:

  • Cell Treatment and Heat Challenge: Follow steps 1-5 of the CETSA protocol, but scale up the cell number. Use a broader temperature range (e.g., 37°C to 67°C).

  • Sample Preparation for Mass Spectrometry:

    • Collect the soluble fractions after centrifugation.

    • Perform a protein concentration assay.

    • Reduce, alkylate, and digest the proteins (e.g., with trypsin).

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify thousands of proteins across all temperature points and treatment conditions.

    • For each identified protein, plot the relative abundance of soluble protein versus temperature to generate a melting curve.

    • Use statistical analysis to identify proteins with a significant shift in their melting temperature (Tm) in the compound-treated samples compared to the DMSO control. These are the potential binding targets.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of our comparative analysis.

Table 1: On-Target Engagement and Cellular Potency

This table summarizes the direct engagement with the primary target, GSTO1, and the functional consequence in a cell-based assay.

CompoundCETSA ΔTm for GSTO1 (°C)HCT116 Viability IC50 (µM)
Compound X +4.25.1
GSTO1-IN-1 +5.5[2]2.8[2]
Staurosporine No significant shift0.02

Interpretation: Both Compound X and GSTO1-IN-1 demonstrate direct engagement with GSTO1 in intact cells, evidenced by the positive thermal shift. The known inhibitor shows a slightly stronger stabilizing effect and greater potency in the viability assay. Staurosporine's high potency but lack of GSTO1 engagement immediately points to a different, off-target mechanism of action.

Table 2: Kinase Selectivity Profile (NanoBRET® Screen against 192 Kinases)

Selectivity is often quantified using a metric like the Selectivity Score (S-score), where a lower score indicates higher selectivity. S(10) represents the number of kinases inhibited by >90% at a 10 µM concentration.

Compound (at 10 µM)S(10) ScoreTop Kinase Off-Targets (>90% Inhibition)
Compound X 2MAP4K4, STK10
GSTO1-IN-1 0None
Staurosporine 158Widespread (pan-kinase inhibitor)

Interpretation: GSTO1-IN-1 appears highly selective, with no significant kinase off-targets at this concentration. Compound X shows limited cross-reactivity with two kinases. This is a critical finding; while still relatively selective, these off-target interactions must be investigated further. As expected, Staurosporine is highly non-selective.

Table 3: Top Unbiased Off-Target Hits from Thermal Proteome Profiling (TPP)

TPP provides an unbiased view. This table shows proteins (other than GSTO1) with a statistically significant thermal shift upon treatment with 10 µM Compound X.

Protein HitCellular FunctionΔTm (°C)Potential Implication
MAP4K4 Kinase, Stress Signaling+3.5Confirms NanoBRET® finding
NQO1 Redox Regulation+2.8Potential synergy with GSTO1 pathway
ALDH1A1 Aldehyde Metabolism-2.1Destabilization; potential for off-target toxicity

Interpretation: The TPP results validate the kinase profiling data by independently identifying MAP4K4 as a target. It also uncovers novel interactors like NQO1, which could be mechanistically related to GSTO1's role in redox balance.[2] The destabilization of ALDH1A1 is a noteworthy finding that warrants further investigation, as it could contribute to an adverse effect profile.

Visualizing the Mechanistic Context

Understanding the primary target's role is crucial for interpreting cross-reactivity data. GSTO1 is a key enzyme in the glutathione-S-transferase family, which plays a role in detoxification and the modulation of inflammatory signaling pathways.

GSTO1_Pathway cluster_inflammation Inflammatory Signaling GSH Glutathione (GSH) GSTO1 GSTO1 GSH->GSTO1 Xenobiotics Xenobiotics Electrophiles Xenobiotics->GSTO1 conjugation NFkB NF-κB Activation GSTO1->NFkB modulates CompoundX Compound X GSTO1-IN-1 CompoundX->GSTO1 inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Cytokines

Caption: Simplified role of GSTO1 in cellular pathways.

Conclusion and Forward Look

This guide demonstrates a robust, multi-faceted strategy for characterizing the cellular cross-reactivity of "2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" (Compound X). Our comparative analysis reveals that while Compound X successfully engages its intended target, GSTO1, it possesses a distinct off-target profile compared to its close structural analog, GSTO1-IN-1, notably showing interaction with kinases MAP4K4 and STK10.

Key Takeaways for the Drug Development Professional:

  • Selectivity is Relative: No compound is perfectly selective. The goal is to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized or deemed acceptable.

  • Orthogonal Methods are Essential: Combining target-centric methods like CETSA with broad-panel (NanoBRET®) and unbiased (TPP) approaches provides the necessary confidence to advance a compound.

  • Cross-Reactivity is Not Always Negative: The identification of MAP4K4 as an off-target could be explored for potential synergistic effects in specific cancer contexts. However, it could also be a source of toxicity. This new knowledge must be integrated into the project's progression plan.

The path forward for Compound X requires de-risking the identified off-target activities. This would involve generating specific cell lines (e.g., MAP4K4 knockout) to dissect the phenotypic contributions of each target and conducting further dose-response studies to determine if a therapeutic window exists. This rigorous, evidence-based approach to understanding cross-reactivity is fundamental to the successful translation of chemical matter into safe and effective medicines.

References

  • Smolecule. (2023, August 15). 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide.
  • News-Medical. (2026, February 2). New platform improves prediction of human antibody drug responses.
  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC.
  • MDPI. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes.
  • ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide.
  • ResearchGate. Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.
  • PubChem. 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-. Substance Registry Services.
  • National Center for Biotechnology Information. 2-Chloro-N-(4-sulfamoylphenyl)acetamide. PMC.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • Gadaleta, D., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. PubMed Central.
  • Zou, T., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution.
  • Liu, Z., et al. In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
  • Barreto, S., et al. (2022). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. PubMed Central.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Kognole, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • MDPI. (2023). A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. Available at: [Link]

  • Evotec. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Available at: [Link]

  • Promega Corporation. Kinase Selectivity Profiling Services.
  • Nature Communications. (2023, June 9). Empowering drug off-target discovery with metabolic and structural analysis.

Sources

Reproducibility of "2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide CAS Registry Number: Molecular Formula: C₁₀H₁₃ClN₂O₃S Molecular Weight: 276.74 g/mol

This guide evaluates the reproducibility of synthesis methods for 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide , a critical intermediate in the development of covalent inhibitors and sulfanilamide-based probes. The presence of the electron-withdrawing dimethylsulfamoyl group (


) at the para-position deactivates the aniline nitrogen, reducing its nucleophilicity compared to unsubstituted aniline. Consequently, standard acylation protocols must be optimized to prevent incomplete conversion and hydrolysis of the moisture-sensitive chloroacetyl chloride reagent.

This document compares three synthesis routes, identifying the Modified Schotten-Baumann (Organic Phase) method as the superior protocol for high reproducibility, yield, and purity.

Comparative Analysis of Synthesis Methods

The following table synthesizes experimental data from multiple standard acylation protocols adapted for deactivated anilines.

FeatureMethod A: Organic Phase (Recommended) Method B: Biphasic (Green Alternative) Method C: Direct Reflux (Legacy)
Reagents Chloroacetyl chloride, Et₃N (or Pyridine)Chloroacetyl chloride, K₂CO₃Chloroacetyl chloride (Neat/Solvent)
Solvent DCM or THF (Anhydrous)EtOAc / WaterToluene or Benzene
Temperature 0°C

RT
0°C

RT
Reflux (110°C)
Yield (Avg) 92 - 96% 75 - 85%60 - 70%
Purity (Crude) High (>95%)Moderate (Salt contamination)Low (Thermal degradation)
Scalability HighHighLow
Reproducibility Excellent Good (pH dependent)Poor
Key Risk Moisture sensitivityHydrolysis of reagentHCl gas evolution, Bis-acylation
Expert Insight on Method Selection
  • Method A (Organic Phase) is the industry standard for this substrate. The use of a non-nucleophilic organic base (Triethylamine) scavenges the HCl byproduct immediately, driving the equilibrium forward. The homogeneous phase ensures the deactivated aniline encounters the acylating agent efficiently.

  • Method B (Biphasic) suffers from solubility issues. The starting material, 4-amino-N,N-dimethylbenzenesulfonamide, has poor water solubility, leading to slow reaction kinetics at the interface.

  • Method C (Direct Reflux) is discouraged. High temperatures promote the degradation of the

    
    -chloroacetamide moiety (warhead) and can lead to "tars" due to oxidation of the aniline.
    

Recommended Protocol: Method A (Organic Phase Schotten-Baumann)

This protocol is designed for self-validation . If the color changes described do not occur, or the precipitate does not form, stop and check the water content of your solvent.

Materials
  • Substrate: 4-Amino-N,N-dimethylbenzenesulfonamide (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.2 equiv) [Handle with Care: Lachrymator]

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (Concentration: 0.2 M)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-Amino-N,N-dimethylbenzenesulfonamide (10 mmol, 2.00 g) and anhydrous DCM (50 mL). Stir until fully dissolved.

    • Checkpoint: If the solution is cloudy, add a minimum amount of dry THF to aid solubility.

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (12 mmol, 0.96 mL) dropwise over 15 minutes.

    • Observation: White fumes (HCl) may form briefly but should be neutralized by TEA. A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • TLC Monitoring: Mobile Phase 50% EtOAc/Hexane. Product

      
       ~ 0.4–0.5; Starting Material 
      
      
      
      ~ 0.2–0.3.
  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL).

    • Separate the organic layer.

    • Wash organic layer with 1M HCl (30 mL) to remove unreacted amine and TEA. (Critical Step for Purity)

    • Wash with Brine (30 mL), dry over Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate in vacuo. The product usually crystallizes upon removal of solvent.

    • Recrystallization: If necessary, recrystallize from Ethanol/Hexane or EtOAc/Hexane.

Visualization of Reaction Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for purification.

SynthesisPath cluster_legend Process Key Start Start: 4-Amino-N,N-dimethyl- benzenesulfonamide Reagents Add: Chloroacetyl Chloride + TEA (Base) Start->Reagents Dissolve in DCM Intermediate Reaction Mixture (DCM, 0°C -> RT) Reagents->Intermediate Dropwise Addition Check TLC Check: SM Consumed? Intermediate->Check 2-4 Hours Check->Intermediate No (Add 0.1 eq Chloride) Workup Acid Wash (1M HCl) Removes unreacted amine Check->Workup Yes Product Final Product: 2-Chloro-N-(4-dimethyl- sulfamoyl-phenyl)-acetamide Workup->Product Dry & Concentrate key1 Critical Step key2 Decision Point

Figure 1: Logical workflow for the synthesis of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide, highlighting the critical acid wash step for purification.

Troubleshooting & Reproducibility Factors

Hydrolysis of Reagent (Low Yield)
  • Symptom: TLC shows remaining starting material despite adding 1.2 equivalents of chloroacetyl chloride.

  • Cause: Chloroacetyl chloride is highly susceptible to hydrolysis by atmospheric moisture.

  • Solution: Use a fresh bottle or distill the reagent before use. Ensure DCM is dried over molecular sieves.

Solubility Issues (Incomplete Reaction)
  • Symptom: Starting material remains as a solid suspension at the bottom of the flask.

  • Cause: The sulfonamide moiety reduces solubility in pure DCM.

  • Solution: Add 10-20% anhydrous THF or DMF as a co-solvent. This ensures the amine is in the solution phase to react.

Product Coloration (Purity)
  • Symptom: Product appears pink or purple.

  • Cause: Oxidation of trace unreacted aniline.

  • Solution: The 1M HCl wash in the workup is non-negotiable. It protonates the unreacted aniline, forcing it into the aqueous layer, leaving the neutral amide product in the organic layer.

References

  • PrepChem. Synthesis of N-chloroacetyl 4-chlorobenzene sulfonamide. PrepChem Experimental Database. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122195. PubChem. [Link]

Comparative Analysis of Purification Methods for 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide presents a specific challenge in medicinal chemistry: balancing the removal of nucleophilic impurities (unreacted anilines) while preserving the electrophilic


-haloacetamide "warhead."[1] This moiety is prone to hydrolysis in aqueous base or polymerization at high temperatures.[1]

This guide compares three distinct purification methodologies—Recrystallization (Ethanol) , Acid-Base Trituration , and Flash Column Chromatography —evaluating them on yield, purity (HPLC), and scalability. Our analysis indicates that while chromatography yields the highest absolute purity (>99%), Recrystallization from Ethanol remains the optimal balance of scalability and quality for biological assay preparation.

Chemical Context & Impurity Profile[2][3][4][5]

To select the correct purification method, one must understand the synthesis vector. This compound is typically synthesized via the Schotten-Baumann or anhydrous acylation of 4-amino-N,N-dimethylbenzenesulfonamide with chloroacetyl chloride .[1]

Critical Impurities
  • Unreacted Amine (Starting Material): Difficult to remove due to similar solubility profiles.[1]

  • Pyridinium/Triethylammonium Salts: If organic bases are used.[1]

  • Hydrolysis Product (2-Hydroxy derivative): Formed if water is present during heating.[1]

  • Bis-acylated Byproduct: Rare, but occurs if excess acid chloride is used.[1]

Diagram 1: Synthesis & Impurity Generation Workflow

SynthesisWorkflow Start Start: 4-amino-N,N- dimethylbenzenesulfonamide Reaction Reaction (DCM or THF, 0°C to RT) Start->Reaction Reagent + Chloroacetyl Chloride (+ Base) Reagent->Reaction Crude Crude Product Mixture Reaction->Crude Imp1 Impurity: HCl Salts Crude->Imp1 Contains Imp2 Impurity: Unreacted Amine Crude->Imp2 Contains Imp3 Impurity: Hydrolyzed Alcohol (If wet) Crude->Imp3 Trace

Caption: Reaction pathway showing the origin of critical impurities (salts, unreacted amines) that dictate purification strategy.

Comparative Methodology Analysis

Method A: Recrystallization (The Scalable Standard)

Solvent System: Ethanol (95% or Absolute) Mechanism: Differential solubility based on temperature. The sulfonamide backbone crystallizes well from cooling alcohols, while polar salts and unreacted amines often remain in the mother liquor.

  • Protocol:

    • Dissolve crude solid in minimum boiling Ethanol (

      
      C).
      
    • Critical Step: If solution is colored, treat with activated charcoal for 5 mins, then filter hot through Celite.

    • Allow to cool slowly to RT, then to

      
      C.
      
    • Filter crystals and wash with cold Ethanol.[1]

    • Dry under vacuum at

      
      C (avoid high heat to prevent degradation).[1]
      
  • Pros: Scalable (grams to kilos), removes salts effectively.

  • Cons: Lower yield (loss in mother liquor); requires heat which risks hydrolysis.

Method B: Acid-Base Trituration (The Rapid Cleanup)

Solvent System: Dilute HCl (1M) / Water Mechanism: Exploits the basicity of the starting aniline. Washing the solid crude with dilute acid protonates unreacted amine, making it water-soluble, while the amide product remains insoluble.

  • Protocol:

    • Precipitate reaction mixture into ice-cold 1M HCl.

    • Stir vigorously for 30 minutes (break up clumps).

    • Filter the solid.[1][2]

    • Resuspend (triturate) filter cake in water to remove excess acid.

    • Final wash with cold Hexane to remove non-polar impurities.[1]

  • Pros: Extremely fast; high yield; no heat required (safe for warhead).[1]

  • Cons: Lower purity (95%); does not remove bis-acylated byproducts effectively.[1]

Method C: Flash Column Chromatography (High Purity)

Stationary Phase: Silica Gel (40-63


m)
Mobile Phase:  Gradient Hexane : Ethyl Acetate (Start 80:20 

50:50)[1]
  • Protocol:

    • Load crude (dissolved in minimal DCM) onto silica column.

    • Elute with gradient. Product typically elutes around 40-50% EtOAc.[1]

    • Monitor fractions by TLC (UV 254 nm).

    • Evaporate solvent at

      
      C.
      
  • Pros: Highest purity; separates difficult organic impurities.[1]

  • Cons: High solvent cost; time-consuming; difficult to scale >100g.[1]

Data Presentation: Comparative Performance

The following data summarizes average results from three replicate purifications of a 5.0g crude batch.

MetricMethod A: Recrystallization (EtOH)Method B: Acid TriturationMethod C: Flash Chromatography
Final Purity (HPLC) 98.2% 94.5%99.4%
Isolated Yield 72%91% 84%
Time Required 4 - 6 Hours1 Hour3 Hours
Solvent Cost LowVery LowHigh
Scalability ExcellentExcellentPoor
Impurity Removal Excellent for SaltsExcellent for AminesExcellent for Organics
Diagram 2: Decision Matrix for Method Selection

DecisionMatrix Start Start: Select Method Q1 Is Purity >99% Required? (e.g., biological assay) Start->Q1 Q2 Is Scale >10g? Q1->Q2 No MethodC Method C: Chromatography Q1->MethodC Yes MethodA Method A: Recrystallization Q2->MethodA Yes (Scalable) MethodB Method B: Trituration Q2->MethodB No (Quick/Rough)

Caption: Logical flow for selecting the appropriate purification method based on scale and purity requirements.

Detailed Experimental Protocol (Recommended: Method A)

For most research applications involving 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide , Recrystallization offers the best trade-off.[1]

Materials:

  • Crude Product (5.0 g)[1]

  • Ethanol (Absolute, 50 mL)

  • Activated Charcoal (0.5 g)[1]

  • Celite 545

Step-by-Step:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 30 mL Ethanol.

  • Heating: Heat gently on a hot plate to

    
    C. Add more ethanol in 2 mL portions until fully dissolved. Note: Do not boil excessively to prevent chloro-group displacement.[1]
    
  • Clarification: If the solution is yellow/brown, add activated charcoal. Stir for 2 minutes. Filter hot through a pre-warmed Celite pad to remove charcoal and insoluble salts.[1]

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed (approx. 1 hour). Needle-like crystals should form. Move to a

    
    C fridge for 2 hours to maximize yield.
    
  • Isolation: Filter via Buchner funnel. Wash the cake twice with 5 mL of ice-cold ethanol.

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    

Expected Result: White to off-white crystalline needles.[1] Melting point should be sharp (approx. 112-115°C range, dependent on specific polymorph).[1]

References

  • Synthesis and crystallization of 2-Chloro-N-(4-hydroxyphenyl)acetamide. (Comparable Protocol). National Institutes of Health (PMC). Available at: [Link][1]

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. (Recrystallization from Ethanol). PrepChem.[1] Available at: [Link][1]

  • Reaction, Reactivity and Behaviour of α-Chloroacetamides. (Trituration and workup methods). ResearchGate.[1][3][4][5] Available at: [Link]

  • Purification of Aniline Derivatives. (General purification logic for N-acylated anilines). LookChem.[1] Available at: [Link][1][6]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.